3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid
Description
BenchChem offers high-quality 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-11-6-7-13(8-12(11)2)9-14(10-15(19)20)18-16(21)22-17(3,4)5/h6-8,14H,9-10H2,1-5H3,(H,18,21)(H,19,20) |
InChI Key |
FXLQNAUJTCIMLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Integration of Boc-Protected β-Amino Acids in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity is relentless. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability.[1][] Among the various classes of peptidomimetics, those incorporating β-amino acids have garnered significant attention.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, application, and strategic importance of tert-butyloxycarbonyl (Boc)-protected β-amino acid building blocks. As a senior application scientist, this document aims to synthesize theoretical principles with practical, field-proven insights to empower researchers in leveraging these versatile synthons for the rational design of next-generation therapeutics.
The β-Amino Acid Advantage: A Paradigm Shift in Peptide Design
Unlike their α-amino acid counterparts where the amino and carboxylic acid functional groups are attached to the same carbon atom, β-amino acids possess an additional carbon atom in their backbone.[4] This seemingly subtle structural alteration confers profound and advantageous properties upon the resulting peptides:
-
Enhanced Proteolytic Resistance: The modified backbone of β-peptides is not recognized by many endogenous proteases, leading to a significant increase in their metabolic stability and in vivo half-life.[3][4] This inherent resistance to enzymatic degradation is a critical attribute for the development of orally bioavailable peptide drugs.[1]
-
Unique Conformational Properties: The extended backbone of β-amino acids allows for the formation of novel and stable secondary structures, such as various helices and turns, that are not accessible to α-peptides.[5] This expanded conformational space provides a richer palette for designing molecules with precise three-dimensional arrangements of functional groups to interact with biological targets.[6]
-
Structural Diversity: For a given side chain, a β-amino acid can exist as four possible diastereoisomers due to the presence of two stereocenters (C2 and C3).[3][4] This stereochemical diversity, coupled with the potential for substitution at both the α and β positions, offers an expansive chemical space for molecular design and optimization.[3]
These unique characteristics make β-amino acids highly valuable building blocks for creating peptidomimetics with diverse biological activities, including antimicrobial agents, enzyme inhibitors, and receptor agonists and antagonists.[3][7]
The Cornerstone of Synthesis: The Role of the Boc Protecting Group
The successful synthesis of peptides and peptidomimetics hinges on the strategic use of protecting groups to prevent unwanted side reactions during chain assembly.[8][] The tert-butyloxycarbonyl (Boc) group is a widely employed, acid-labile protecting group for the amino terminus of amino acids.[8][10]
The Chemistry of Boc Protection
The introduction of the Boc group onto the amino function of a β-amino acid is typically achieved through the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[8][11] The reaction proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[8]
Mechanism of Boc Protection:
Caption: General scheme for the Boc protection of a β-amino acid.
The Critical Deprotection Step
The removal of the Boc group is a crucial step in the iterative process of peptide synthesis.[8] This is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[8][12] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[8][13]
Mechanism of Acid-Catalyzed Boc Deprotection:
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
The success of Boc-based solid-phase peptide synthesis (SPPS) relies on the differential acid lability of the α-amino Boc group and the more acid-stable side-chain protecting groups.[8][12]
Synthesis of Boc-Protected β-Amino Acid Building Blocks
The ability to access enantiomerically pure β-amino acids is of great utility in medicinal chemistry.[14] Several synthetic strategies have been developed to prepare these valuable building blocks.
Arndt-Eistert Homologation
A classical approach for the synthesis of β-amino acids involves the Arndt-Eistert homologation of α-amino acids. This method, while effective, often utilizes hazardous reagents like diazomethane.[15] Safer alternatives using TMS-diazomethane have been explored, but can be unreliable.[15]
Mannich and Ugi Reactions
More contemporary and versatile methods include the Mannich and Ugi multicomponent reactions.[16][17] The Mannich reaction, particularly its organocatalytic asymmetric variants, provides a direct route to β-amino acid derivatives.[18] The Ugi reaction offers a step-economical pathway to polyfunctionalized peptidomimetics.[17]
Michael Addition
The Michael addition of amines or their equivalents to α,β-unsaturated esters is another powerful strategy for synthesizing β-amino acids.[19][20] Chiral auxiliaries can be employed to achieve high diastereoselectivity.[19]
Illustrative Synthetic Workflow: Asymmetric Synthesis of a Boc-Protected β²-Amino Acid
Caption: A representative workflow for the asymmetric synthesis of Boc-protected β²-amino acids.[19][20]
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-protected β-amino acids can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[3][7] The general SPPS cycle using Boc chemistry is as follows:
-
Attachment: The C-terminal amino acid, with its α-amino group protected by Boc, is anchored to a solid support (resin).[8]
-
Deprotection: The Boc group is removed from the resin-bound amino acid using TFA.[8]
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).[12]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amino group of the preceding residue.[8]
-
Repeat: The deprotection, neutralization, and coupling steps are repeated until the desired peptide sequence is assembled.[8]
-
Cleavage: The completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, typically with a strong acid like hydrofluoric acid (HF).[8]
SPPS Cycle with Boc-Protected β-Amino Acids:
Caption: The iterative cycle of solid-phase peptide synthesis using Boc chemistry.
Characterization and Quality Control
Rigorous characterization of Boc-protected β-amino acid building blocks and the resulting peptides is essential to ensure their identity, purity, and structural integrity. A suite of analytical techniques is employed for this purpose.
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the confirmation of the β-amino acid backbone, the presence of the Boc group, and stereochemical assignments.[21][22] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity and providing information on its purity. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the sample and can be used for purification. Chiral HPLC can determine the enantiomeric excess of the β-amino acid. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups, such as the carbamate of the Boc group and the carboxylic acid. |
Conclusion and Future Perspectives
Boc-protected β-amino acids are indispensable tools in modern drug discovery, enabling the synthesis of peptidomimetics with enhanced therapeutic potential.[3][7] Their ability to impart proteolytic resistance and introduce novel conformational constraints makes them highly valuable for addressing the limitations of traditional peptide-based drugs.[3][4] As our understanding of the structural biology of disease targets continues to grow, the rational design of β-peptides and other peptidomimetics will play an increasingly important role in the development of next-generation therapeutics. The continued development of novel and efficient synthetic methodologies for the preparation of a diverse array of Boc-protected β-amino acid building blocks will be a key enabler of future innovations in this exciting field.
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Gellman, S. H., et al. (2003). Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. The Journal of Organic Chemistry. [Link]
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Gante, J. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]
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Gellman, S. H., et al. (2003). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. PubMed. [Link]
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AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
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Gellman, S. H., et al. (2001). A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids through α-Substituted Succinic Acid Derivatives. The Journal of Organic Chemistry. [Link]
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Gante, J. (2002). Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]
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World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. [Link]
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Cabrele, C., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
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Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
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Properties of Boc-beta-homophenylalanine derivatives
An In-Depth Technical Guide to the Properties and Applications of Boc-beta-homophenylalanine Derivatives
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Non-canonical Amino Acids
In the landscape of peptide chemistry and drug development, the exploration of non-canonical amino acids has unlocked new frontiers in molecular design. Among these, β-amino acids, and specifically β-homophenylalanine, represent a critical class of building blocks. When protected with a tert-butyloxycarbonyl (Boc) group, Boc-β-homophenylalanine derivatives become exceptionally versatile tools for synthesizing peptidomimetics with enhanced stability, predictable conformations, and novel biological activities.[1][2][]
This guide provides a comprehensive overview of the synthesis, properties, and applications of Boc-β-homophenylalanine derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structural implications of incorporating this unique residue into peptide scaffolds, offering researchers and drug development professionals a practical framework for leveraging its potential.
Core Structural Features and Their Implications
The fundamental value of Boc-β-homophenylalanine lies in the interplay between its three key structural components: the Boc protecting group, the β-amino acid backbone, and the phenyl side chain.
-
The Boc Protecting Group: The tert-butyloxycarbonyl group is an acid-labile protecting group essential for controlled peptide synthesis.[4][5] It effectively shields the amine terminus, preventing unwanted side reactions during the carboxyl activation and coupling steps.[4] Its primary advantage is its clean and straightforward removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which preserves most side-chain protecting groups used in orthogonal synthesis schemes.[5][6] This controlled reactivity is paramount for the stepwise construction of complex peptide sequences.[7]
-
The β-Amino Acid Backbone: The insertion of an additional carbon atom between the α-carbon and the carboxyl group distinguishes β-amino acids from their natural α-amino acid counterparts. This seemingly minor change has profound consequences:
-
Conformational Constraint: The extended backbone alters the torsional angles available to the peptide chain, promoting the formation of stable, well-defined secondary structures such as helices and turns.[8] This allows for the rational design of peptidomimetics that can mimic or disrupt specific protein-protein interactions.
-
Proteolytic Resistance: Natural proteases are highly specific for peptide bonds formed between α-amino acids. Peptides containing β-amino acid residues are significantly more resistant to enzymatic degradation, which enhances their in vivo half-life and bioavailability—a critical attribute for therapeutic candidates.
-
-
The Phenyl Side Chain: The phenyl group is a bulky, hydrophobic moiety that can engage in crucial molecular interactions, including hydrophobic and π-stacking interactions within receptor binding pockets.[9] The increased distance of the phenyl group from the peptide backbone in β-homophenylalanine can influence molecular recognition and binding affinity, offering a unique tool for structure-activity relationship (SAR) studies.[7]
Caption: Core components of Boc-β-homophenylalanine.
Synthesis and Chemical Handling
The preparation of Boc-β-homophenylalanine derivatives is a well-established multi-step process, typically starting from the corresponding α-amino acid, D- or L-phenylalanine.[10]
Caption: Generalized synthetic workflow for Boc-β-homophenylalanine.
A common synthetic route involves the reduction of the starting amino acid's carboxyl group, protection of the resulting amine, conversion to a nitrile, and subsequent hydrolysis to form the β-amino acid.[10] The choice of reagents like lithium aluminum hydride (LiAlH4) for reduction and di-tert-butyl dicarbonate (Boc₂O) for protection are standard, robust choices in organic synthesis.[10] The final product is typically purified by flash chromatography on silica gel.[10]
Physicochemical Properties: A Comparative Overview
The properties of Boc-β-homophenylalanine derivatives are well-documented, with slight variations between stereoisomers. These parameters are critical for experimental design, particularly for solubility and reaction condition selection.
| Property | Boc-L-β-homophenylalanine | Boc-D-β-homophenylalanine | References |
| CAS Number | 100564-78-1 | 101555-61-7 | [1][2] |
| Molecular Formula | C₁₅H₂₁NO₄ | C₁₅H₂₁NO₄ | [1][2] |
| Molecular Weight | 279.34 g/mol | 279.33 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | White powder | [1][11] |
| Melting Point | 101-107 °C | 73-79 °C | [] |
| Optical Activity | [α]²⁰/D −19.0±2° (c=1% in CH₂Cl₂) | Not consistently reported | |
| Purity | ≥98.0% (NMR/TLC) | ≥99% (HPLC) | [][11] |
| Solubility | Soluble in DCM, DMF, NMP | Slightly soluble in DMSO, Methanol | [9][12] |
| Storage | 2-8 °C, sealed in dry conditions | 0-8 °C, sealed in dry conditions | [1][][12] |
Applications in Peptide Synthesis and Drug Discovery
The unique structural and chemical properties of Boc-β-homophenylalanine derivatives make them invaluable in several areas of research and development.
Peptidomimetic and Foldamer Design
The incorporation of β-amino acids into peptide chains is a cornerstone of foldamer chemistry—the design of non-natural oligomers that adopt well-defined, predictable secondary structures. Boc-L-β-homophenylalanine and its D-enantiomer can be used to create stable helical or turn structures that mimic the bioactive conformations of natural peptides.[8] This is critical for applications where a specific three-dimensional arrangement is necessary for biological activity, such as inhibiting protein-protein interactions.[13]
Development of Novel Therapeutics
Boc-β-homophenylalanine derivatives serve as key building blocks in the synthesis of therapeutic agents.[2][14] Their inclusion can lead to improved efficacy, selectivity, and pharmacokinetic profiles.[2] Notable examples include:
-
Enzyme Inhibitors: Boc-D-β-homophenylalanine has been used to prepare inhibitors of phosphodiesterases (PDEs), such as PDE4 and PDE5, which are targets for treating conditions like COPD, asthma, and erectile dysfunction.[10] It is also used in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors for diabetes management.[12]
-
Opioid Receptor Ligands: Analogs of endogenous opioid peptides, such as endomorphins, have been synthesized using β-homo-amino acids to explore structure-activity relationships and enhance receptor binding affinity and selectivity.[12]
Structure-Activity Relationship (SAR) Studies
The ability to precisely place a β-homophenylalanine residue within a peptide sequence allows medicinal chemists to systematically probe the requirements for biological activity.[7] By replacing a natural phenylalanine with its β-homolog (in either L- or D-configuration), researchers can assess the impact of backbone spacing and side-chain orientation on receptor binding and functional activity, thereby guiding the optimization of lead compounds.[]
Key Experimental Protocols
The following protocols are provided as a self-validating framework for common manipulations involving Boc-β-homophenylalanine derivatives in solid-phase peptide synthesis (SPPS).
Protocol 1: Boc Group Deprotection
This procedure describes the removal of the N-terminal Boc group from a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin (1.0 eq) in dichloromethane (DCM) for 30 minutes.
-
Deprotection: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Reaction: Gently agitate the mixture at room temperature for 30 minutes. The causality here is that TFA is a strong enough acid to cleave the acid-labile Boc group without affecting more robust, benzyl-based side-chain protecting groups.[5]
-
Washing: Drain the TFA solution and wash the resin extensively with DCM (3x), followed by isopropanol (1x), and again with DCM (3x) to remove residual acid and cleaved tert-butyl cations.
-
Neutralization: Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 10 minutes. This step is critical to convert the newly exposed N-terminal amine from its TFA salt to the free amine, which is necessary for the subsequent coupling reaction.[5]
-
Final Wash: Wash the resin thoroughly with DCM (5x) to remove excess base. The resin is now ready for the next coupling cycle.
Protocol 2: Peptide Coupling
This protocol details the coupling of a Boc-β-homophenylalanine derivative to a deprotected, resin-bound amine.
-
Activation: In a separate vessel, dissolve Boc-β-homophenylalanine (3.0 eq) and a coupling agent like HBTU (2.9 eq) in N,N-dimethylformamide (DMF). Add DIEA (6.0 eq) to the solution and allow it to pre-activate for 5 minutes. The choice of HBTU/DIEA is based on its efficiency in forming an activated ester intermediate, which rapidly reacts with the free amine on the resin, minimizing side reactions like racemization.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin from Protocol 1.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain yellow) indicates that all primary amines have been acylated. This serves as an in-process control for reaction fidelity.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents. The resin is now ready for the next deprotection step.
Caption: The core workflow of a solid-phase peptide synthesis cycle.
Conclusion and Future Outlook
Boc-β-homophenylalanine derivatives are more than just protected amino acids; they are strategic tools for molecular engineering. Their ability to impart proteolytic resistance and induce specific, stable conformations makes them indispensable for the development of next-generation peptide-based therapeutics and advanced biomaterials.[1][] As our understanding of structure-function relationships deepens, the rational incorporation of these and other non-canonical building blocks will continue to drive innovation, enabling the design of molecules with precisely tailored properties to meet complex biological challenges.
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How is BOC-D-BETA-HOMOPHENYLALANINE prepared and used in applications?. Autechstir. [Link]
-
The Role of Boc-L-Homophenylalanine in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Optimizing Peptide Synthesis with Boc-L-Homophenylalanine. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. National Center for Biotechnology Information. [Link]
-
Cas 101555-61-7, BOC-D-BETA-HOMOPHENYLALANINE. LookChem. [Link]
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Conformational analyses of peptides 1–8. a) Structures of... ResearchGate. [Link]
-
Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. MDPI. [Link]
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. PubMed. [Link]
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The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptidomimetic Drug Discovery: A Technical Guide
Foreword: Beyond Nature's Alphabet
In the quest for novel therapeutics, the inherent limitations of natural peptides—namely their susceptibility to proteolytic degradation, poor oral bioavailability, and conformational flexibility—have historically hindered their translation into effective drugs.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome these hurdles.[1] At the heart of modern peptidomimetic research lies the strategic use of non-proteinogenic amino acids (npAAs), a vast and diverse chemical toolbox that extends beyond the 20 canonical amino acids encoded by the genetic code.[3][4] This guide provides an in-depth exploration of the core principles and practical methodologies for leveraging npAAs in the design and synthesis of next-generation peptide-based therapeutics. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their drug development endeavors.
The Rationale for Non-Proteinogenic Amino Acids: Engineering Enhanced "Drug-Like" Properties
The fundamental advantage of incorporating npAAs into peptide sequences is the ability to systematically modulate their physicochemical and biological properties.[5] This strategic substitution can lead to significant improvements in stability, potency, and bioavailability, transforming a promising peptide lead into a viable drug candidate.[6]
Overcoming Proteolytic Instability
A primary challenge for peptide therapeutics is their rapid degradation by proteases in the body.[7][8] The introduction of npAAs can sterically hinder the recognition and cleavage of peptide bonds by these enzymes.[9]
Key Strategies:
-
D-Amino Acid Substitution: Replacing a natural L-amino acid with its D-enantiomer at a known cleavage site can render the peptide resistant to proteolysis.[8]
-
N-Methylation: The addition of a methyl group to the backbone amide nitrogen can disrupt the hydrogen bonding patterns recognized by proteases and also introduce conformational constraints.[10]
-
Sterically Hindered Side Chains: Incorporating npAAs with bulky or unusual side chains, such as α,α-disubstituted amino acids, can physically block protease access.[11]
Enhancing Bioavailability and Cell Permeability
The journey of a drug from administration to its target is fraught with barriers, including absorption from the gut and passage through cell membranes. Many peptides exhibit poor oral bioavailability and limited cell penetration.[1][2]
Causality in Action:
By strategically incorporating npAAs, we can fine-tune the lipophilicity and hydrogen bonding capacity of a peptide. For instance, replacing a polar side chain with a non-polar, cyclic npAA can enhance membrane permeability. Furthermore, certain npAAs can promote specific secondary structures, such as helices or turns, which can facilitate passive diffusion across membranes.[12]
Constraining Conformation for Improved Potency and Selectivity
The biological activity of a peptide is intimately linked to its three-dimensional structure. Natural peptides often exist as a dynamic ensemble of conformations, and only a subset of these may be active. This conformational flexibility can lead to an entropic penalty upon binding to a target receptor.[10]
The Power of Rigidity:
The incorporation of conformationally constrained npAAs, such as those with cyclized side chains or backbone modifications, can pre-organize the peptide into its bioactive conformation.[13][14] This "conformational locking" can lead to a significant increase in binding affinity (potency) and selectivity for the intended target, as off-target interactions are minimized.[15]
A Universe of Building Blocks: Classification of Non-Proteinogenic Amino Acids
The diversity of npAAs available for peptidomimetic design is vast and continues to expand through both natural product discovery and chemical synthesis.[6][16] A functional classification helps in the rational selection of these building blocks.
Caption: Classification of common non-proteinogenic amino acids.
Synthetic Methodologies: Incorporating npAAs into Peptide Chains
The gold standard for synthesizing peptides containing npAAs is Solid-Phase Peptide Synthesis (SPPS).[17][18] This methodology allows for the stepwise assembly of amino acids on an insoluble resin support, simplifying purification at each step.[18]
The Solid-Phase Peptide Synthesis (SPPS) Workflow
The SPPS cycle for incorporating both proteinogenic and non-proteinogenic amino acids is a repetitive process.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Fmoc-Based SPPS of a Peptide Containing a Non-Proteinogenic Amino Acid
This protocol outlines the manual synthesis of a model tripeptide (Ac-Phe-Aib-Ala-NH2), where Aib (α-aminoisobutyric acid) is the npAA.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH, Fmoc-Aib-OH, Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Pre-activate Fmoc-Ala-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-Aib-OH):
-
Repeat step 2 using Fmoc-Aib-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
Third Amino Acid Coupling (Fmoc-Phe-OH):
-
Repeat step 2 using Fmoc-Phe-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Self-Validation: Each step of the synthesis is followed by thorough washing to remove excess reagents and byproducts, ensuring the integrity of the growing peptide chain.[18] The final purification and characterization steps provide a definitive validation of the synthesized peptidomimetic.
Characterization and Analysis: Validating the Impact of npAA Incorporation
Once synthesized, the peptidomimetic must be rigorously characterized to assess the impact of the npAA incorporation.
Proteolytic Stability Assay
Objective: To compare the stability of the npAA-containing peptide to its natural counterpart in the presence of proteases.
Protocol:
-
Prepare solutions of the npAA-peptide and the corresponding natural peptide in a suitable buffer (e.g., PBS).
-
Add a protease solution (e.g., trypsin, chymotrypsin, or human serum) to each peptide solution.
-
Incubate the mixtures at 37°C.
-
At various time points, quench the reaction by adding an acid (e.g., TFA).
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life of each peptide.
Data Presentation:
| Peptide | Half-life in Human Serum (hours) |
| Natural Peptide (Phe-Gly-Ala) | < 1 |
| npAA-Peptidomimetic (Phe-Aib-Ala) | > 24 |
Note: The above data is illustrative.
Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Experimental Insight: By comparing the CD spectra of the natural peptide and the peptidomimetic, one can determine if the npAA has induced a specific conformation, such as an α-helix or a β-turn. For example, a strong negative band around 222 nm is characteristic of α-helical content.[13]
Case Study: Semaglutide - A Blockbuster Drug Enabled by npAAs
A compelling example of the successful application of npAAs in drug development is semaglutide, a GLP-1 receptor agonist used for the treatment of type 2 diabetes and obesity.[19][20] The native GLP-1 peptide has a very short half-life in the body due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[20]
The Key Innovation:
In the development of semaglutide, a critical alanine residue was replaced with the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib).[19] This single substitution rendered the peptide resistant to DPP-4 cleavage, dramatically extending its half-life and allowing for once-weekly administration.[20]
Future Directions and Conclusion
The field of peptidomimetic research is continually evolving, with the development of novel npAAs and innovative synthetic methodologies.[][22] The use of cell-free protein synthesis systems and advances in ribosomal synthesis are opening new avenues for the high-throughput screening of large peptidomimetic libraries.[23]
References
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1295-1311. [Link]
-
Katritzky, A. R., et al. (2009). Using the ribosome to synthesize peptidomimetics. Current Opinion in Chemical Biology, 13(3), 255-263. [Link]
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1295-1311. [Link]
-
Jewett Lab. (2022). Cell-free Biosynthesis of Peptidomimetics. ChemRxiv. [Link]
-
Foodcom S.A. (2024). Non-protein biogenic amino acids - what functions can they perform? Foodcom S.A.. [Link]
-
Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]
-
Grokipedia. (n.d.). Non-proteinogenic amino acids. Grokipedia. [Link]
-
Yuan, Z., et al. (2020). Selected examples of non-proteinogenic amino acids (NPAAs) as drugs (a), biotechnological tools (b) and catalysts (c). ResearchGate. [Link]
-
Asimov Press. (n.d.). Toxic Proteins for Drug Discovery. Asimov Press. [Link]
-
Al-Hunaidi, E., & Talele, T. T. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules, 26(9), 2686. [Link]
-
Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. [Link]
-
Pedersen, D. S., et al. (2016). Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. Chemistry – A European Journal, 22(38), 13479-13484. [Link]
-
Yuan, Z., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules, 25(22), 5270. [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. [Link]
-
Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]
-
Gomes, P. S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2795. [Link]
-
Al-Hunaidi, E., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1283. [Link]
-
Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. [Link]
-
De Luca, S. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 3123-3140. [Link]
-
Altiti, A. S., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]
-
Nakashima, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891. [Link]
-
Faisca Phillips, A. M. M., & Pombeiro, A. J. L. (2023). Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. [Link]
-
Spring, D. R., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules, 23(4), 929. [Link]
-
Albericio, F., & Giraud, M. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(23), 8098-8114. [Link]
-
Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]
Sources
- 1. Using the ribosome to synthesize peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
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- 20. Toxic Proteins for Drug Discovery [press.asimov.com]
- 22. mdpi.com [mdpi.com]
- 23. jewettlab.org [jewettlab.org]
Molecular weight and solubility of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid
[1]
Molecular Identity & Physicochemical Core
This compound belongs to the class of Boc-protected
Structural Specifications
-
IUPAC Name: 3-{[(tert-butoxy)carbonyl]amino}-4-(3,4-dimethylphenyl)butanoic acid[1][2]
-
Common Identifier: Boc-
-homo-3,4-dimethyl-Phe-OHngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Chemical Formula:
-
Chirality: Typically supplied as the (S)- or (R)-enantiomer depending on the synthetic target.[1] The data below applies to both enantiomers and the racemate.
Mass Spectrometry Data
| Parameter | Value | Technical Note |
| Molar Mass (MW) | 307.39 g/mol | Average mass for stoichiometry calculations.[1] |
| Monoisotopic Mass | 307.1784 Da | Use for high-resolution MS identification ( |
| Elemental Composition | C (66.43%), H (8.20%), N (4.56%), O (20.82%) | High carbon content indicates significant lipophilicity. |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the acid-labile Boc protecting group and the lipophilic dimethylphenyl tail.
Figure 1: Structural connectivity of the target molecule.[1] The Boc group protects the amine, while the carboxylic acid remains free for coupling.
Solubility Profile & Solvent Compatibility
Understanding the solubility landscape is critical for assay preparation and synthetic coupling. The molecule exhibits amphiphilic but predominantly lipophilic behavior due to the bulky Boc group and the dimethyl-substituted aromatic ring.[1]
Theoretical Solubility Matrix
Based on the Structure-Property Relationship (SPR) of homologous Boc-
| Solvent Class | Solubility Prediction | Operational Context |
| Polar Aprotic | High (>100 mg/mL) | DMF, DMSO, NMP. Preferred solvents for peptide coupling and stock solutions.[1] |
| Chlorinated | High (>50 mg/mL) | DCM (Dichloromethane), Chloroform. Standard solvent for synthesis and purification. |
| Alcohols | Moderate-High | Methanol, Ethanol. Good for transfers; avoid if esterification is a risk during prolonged storage.[1] |
| Ethers/Esters | Moderate | Ethyl Acetate, THF. Useful for workup and extraction. |
| Aqueous (Neutral) | Insoluble | Hydrophobic side chain prevents dissolution in water at pH 7. |
| Aqueous (Basic) | Soluble | Soluble in 5% |
| Hydrocarbons | Insoluble | Hexanes, Heptane. Used to precipitate the product.[3] |
Critical Stability Warning
-
Acid Sensitivity: The Boc group is highly acid-labile .[1] Do not dissolve in acidic buffers (e.g., 5% acetic acid) or use TFA/HCl unless deprotection is intended.
-
Base Stability: The compound is stable in mild base (e.g., for dissolution in aqueous assays), but prolonged exposure to strong base (NaOH > 1M) may cause racemization at the
-carbon.
Experimental Protocols
As an application scientist, relying solely on literature values is insufficient for critical GLP studies. Use the following self-validating protocols.
Protocol: Stock Solution Preparation (100 mM)
This protocol ensures a stable, precipitation-free stock for biological assays.
Reagents:
-
Compound: 30.74 mg[1]
-
Solvent: DMSO (Anhydrous, HPLC Grade)
Workflow:
-
Weigh 30.74 mg of the solid into a generic glass vial (avoid polystyrene).
-
Add 500 µL of DMSO. Vortex for 30 seconds.
-
Checkpoint: Solution should be clear. If turbid, sonicate for 2 minutes at <30°C.
-
-
Add remaining DMSO to a final volume of 1.0 mL .
-
Storage: Aliquot into amber vials and store at -20°C. Stable for >6 months.
Protocol: Saturation Shake-Flask Solubility Determination
Use this method if exact solubility data in a specific proprietary buffer is required.[1]
Figure 2: Standard operating procedure for determining thermodynamic solubility.[1]
Step-by-Step:
-
Preparation: Add excess solid (~10 mg) to 0.5 mL of the target buffer.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter using a PVDF/PTFE syringe filter (do not use nylon, which binds aromatics).
-
Quantification: Inject the filtrate into HPLC.
-
Calibration: Use a standard curve prepared from the DMSO stock (Protocol 3.1) diluted into acetonitrile/water.
-
Calculation:
.
-
Synthetic Application Context
This molecule is primarily used to introduce steric bulk and lipophilicity into peptide backbones, often to improve metabolic stability (protease resistance) or enhance membrane permeability .
-
Coupling Reagents: Compatible with standard reagents (HATU, DIC/HOBt).
-
Deprotection:
-
Boc Removal: 50% TFA in DCM (30 min, RT) or 4M HCl in Dioxane.
-
Note: The dimethylphenyl group is electron-rich; adding a scavenger (e.g., triisopropylsilane) during deprotection is recommended to prevent carbocation alkylation of the aromatic ring.
-
References
Boc-Protected Chiral Intermediates: A Technical Guide to Synthesis, Stability, and Deprotection in Pharmaceutical Development
Executive Summary
In the landscape of pharmaceutical synthesis, the tert-butyloxycarbonyl (Boc) group remains a cornerstone for protecting amine functionalities, particularly in the generation of chiral intermediates.[1] Its value lies not just in its chemical stability, but in its unique physicochemical properties: Boc-protected intermediates often exhibit superior crystallinity compared to their Fmoc or Cbz counterparts, facilitating non-chromatographic purification (crystallization) which is vital for maintaining high enantiomeric excess (ee) at industrial scales.
This guide addresses the technical nuances of handling Boc-protected chiral intermediates, moving beyond basic textbook definitions to cover process-critical decision-making: scavenger selection during deprotection, racemization control, and scale-up compatible protocols.
Strategic Utility in Drug Development
Orthogonality and Compatibility
The Boc group is acid-labile, making it orthogonal to base-labile groups (Fmoc) and hydrogenation-labile groups (Cbz/Bn). This orthogonality is critical in the synthesis of complex peptidomimetics and alkaloids where multiple amine sites must be differentiated.
| Protecting Group | Cleavage Condition | Stability | Primary Utility |
| Boc | Acid (TFA, HCl) | Stable to Bases, Nucleophiles, | Solid-phase synthesis, crystallizable intermediates.[] |
| Fmoc | Base (Piperidine) | Stable to Acid | Acid-sensitive substrates.[3] |
| Cbz (Z) | Stable to Acid/Base (moderate) | Late-stage protection, orthogonal to Boc/Fmoc. |
The "Crystallinity Advantage"
A frequently overlooked advantage of Boc-protected amino acids and chiral amines is their tendency to form crystalline solids. Unlike Z- or Fmoc-derivatives, which often result in oils or amorphous foams, Boc-intermediates often crystallize readily from non-polar solvents (e.g., Hexane/EtOAc).
-
Impact: This allows for optical enrichment via recrystallization, upgrading the ee of a chiral intermediate from 95% to >99% without expensive chiral chromatography.
Synthesis and Protection Protocols
While Boc-Chloride (Boc-Cl) exists, it is toxic, unstable, and rarely used in modern processing. The industry standard is Di-tert-butyl dicarbonate (
Mechanism and Racemization Risk
The reaction of an amine with
Visualization: Protection Decision Framework
Figure 1: Decision matrix for selecting the optimal Boc-protection methodology based on substrate solubility and steric hindrance.
Protocol 1: Schotten-Baumann (Standard for Amino Acids)
Context: Ideal for zwitterionic amino acids.
-
Dissolution: Dissolve amino acid (1.0 equiv) in 1N NaOH (1.1 equiv) and THF (1:1 v/v).
-
Addition: Cool to 0°C. Add
(1.1–1.2 equiv) slowly (exothermic). -
Reaction: Warm to RT. Monitor pH; maintain pH > 9 using additional NaOH if necessary (crucial for reaction kinetics).
-
Workup: Wash with
(removes excess ). Acidify aqueous phase to pH 2–3 with 1N HCl (precipitates the Boc-AA). Extract with EtOAc.[6]
Protocol 2: Anhydrous Protection (For Sensitive Amines)
Context: For amines sensitive to water or requiring non-aqueous conditions.
-
Setup: Dissolve amine (1.0 equiv) in DCM.[4] Add
(1.5 equiv).[7] -
Reaction: Add
(1.1 equiv).[7] Stir at RT for 2–4 h.[4] -
Note: If the amine is hindered, add catalytic DMAP (0.1 equiv). Warning: DMAP can cause side reactions with alcohols (O-Boc formation); use caution if hydroxyl groups are present.
Deprotection and Scavenging Strategies
The removal of the Boc group releases the tert-butyl cation (
The Scavenging Mechanism
The reaction is driven by entropy (release of
Figure 2: Mechanistic pathway of Boc deprotection highlighting the critical role of scavengers in preventing alkylation side reactions.
Scavenger Selection Guide
Select the scavenger cocktail based on the sensitive residues present in your molecule.
| Sensitive Residue | Risk | Recommended Scavenger | Cocktail Composition (v/v) |
| None | Polymerization of isobutylene | Water or None | TFA/DCM (1:1) |
| Methionine (Met) | S-alkylation | Thioanisole / EDT | TFA/Thioanisole/EDT/Anisole (90:5:3:2) |
| Tryptophan (Trp) | Indole alkylation | Water + Triethylsilane (TES) | TFA/Phenol/Water/TES (88:5:5:2) |
| Cysteine (Cys) | S-alkylation | Ethanedithiol (EDT) | TFA/EDT (95:5) |
| Tyrosine (Tyr) | Ring alkylation | Phenol / Water | TFA/Phenol/Water (95:2.5:2.5) |
Protocol 3: Standard TFA Deprotection (Lab Scale)
-
Preparation: Dissolve Boc-intermediate in DCM (concentration ~0.1 M).
-
Acidification: Add TFA (equal volume to DCM). Note: Add scavengers here if needed.
-
Reaction: Stir at RT for 30–60 min. Monitor by TLC/LCMS (disappearance of starting material).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) or ether to remove residual TFA.
-
Isolation: Precipitate the amine salt by adding cold diethyl ether. Filter and dry.[4]
Protocol 4: HCl/Dioxane (Scale-Up Preferred)
Why: Avoids expensive/corrosive TFA; generates defined HCl salts directly.
-
Reaction: Dissolve substrate in 1,4-dioxane. Add 4M HCl in dioxane (5–10 equiv).
-
Stir: Stir at RT. The product (Amine-HCl) often precipitates directly from the solution.
-
Workup: Filter the solid.[3] Wash with dry ether. This method is highly preferred for GMP manufacturing due to ease of handling.
Troubleshooting and Quality Control
"The Missing Product" (Volatility)
Small chiral amines (e.g., amino-butane derivatives) are often volatile.
-
Issue: After deprotection, the free amine is lost during rotary evaporation.
-
Solution: Isolate as the HCl or TFA salt immediately. Do not free-base and evaporate unless the molecular weight is >150 g/mol .
Racemization Check
While Boc removal is safe, verify the ee of the final product using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
-
Warning Sign: If you observe a drop in ee, check the protection step (was heat used?) or the previous coupling step . Acidic deprotection does not racemize standard chiral centers (alpha-carbons).
Incomplete Deprotection
-
Cause: Steric bulk (e.g., N-methyl amino acids or adjacent tertiary centers).
-
Fix: Use neat TFA (no DCM) or increase temperature to 35°C. For extremely stubborn cases, use TMSOTf/2,6-lutidine , which cleaves Boc via a silyl-carbamate intermediate.
References
-
Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." International Journal of Peptide Research and Therapeutics, 2004. Link
-
Lundt, B. F., et al. "Selective Removal of Protecting Groups in Peptide Synthesis." International Journal of Peptide and Protein Research, 1978. (Foundational scavenger work). Link
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link
-
Sigma-Aldrich. "Boc-Protected Amino Acids: Properties and Handling." Technical Bulletin. Link
-
BenchChem. "Scavengers for Boc deprotection to prevent side reactions." Technical Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Literature review on 3,4-dimethylphenyl substituted beta-amino acids
Synthesis, Structural Properties, and Pharmacological Applications[1]
Executive Summary
This technical guide provides a comprehensive analysis of 3-amino-3-(3,4-dimethylphenyl)propanoic acid , a specific
This document is designed for medicinal chemists and process scientists. It details the Rodionov synthesis pathway for scalability, enzymatic resolution for enantiopurity, and the structure-activity relationship (SAR) implications of the dimethyl substitution in drug design.[1]
Chemical Architecture & Properties[1][2][3][4]
The core scaffold is a
| Property | Specification | Mechanistic Implication |
| IUPAC Name | 3-Amino-3-(3,4-dimethylphenyl)propanoic acid | Core identity for regulatory filing.[1] |
| Molecular Formula | - | |
| Molecular Weight | 193.24 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1] |
| Est. LogP | ~2.1 - 2.4 | Higher than |
| Electronic Effect | Electron Donating (+I effect of Methyls) | Increases electron density on the phenyl ring, potentially strengthening |
| Steric Bulk | Moderate (Para/Meta substitution) | The 3,4-substitution pattern avoids the steric clash often seen with ortho substituents, allowing better fit in flat hydrophobic pockets.[1] |
Synthetic Methodologies
Two primary protocols are detailed below: the Rodionov Reaction for rapid, scalable access to the racemic scaffold, and Enzymatic Resolution to isolate the bioactive (S)-enantiomer.[1][2]
Protocol A: The Rodionov Condensation (Scalable/Racemic)
Rationale: The Rodionov reaction is the most atom-economical route for generating
Reagents:
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in Ethanol (5 mL/mmol).
-
Activation: Add ammonium acetate (2.0 eq). The excess ammonia drives the imine formation equilibrium.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. -
Workup: Cool the solution to room temperature. The product often precipitates as a zwitterion.
-
Filtration: Filter the white precipitate.[1] Wash with cold ethanol and diethyl ether to remove unreacted aldehyde.[1]
-
Recrystallization: Purify using Ethanol/Water (1:1) to obtain the racemic
-amino acid.[1][2]
Protocol B: Enzymatic Resolution (Enantioselective)
Rationale: Most biological targets (e.g., integrins, DPP-4) require the (S)-enantiomer.[1] Lipase-catalyzed hydrolysis is preferred over chemical resolution for its mild conditions.[1]
Workflow:
-
Esterification: Convert the racemic acid from Protocol A to its ethyl ester using
in Ethanol. -
Enzymatic Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.0) with Lipase PS (from Burkholderia cepacia) .[1]
-
Incubation: Stir at
. The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.[1] -
Separation: Adjust pH to 8.0 and extract the unreacted (R)-ester with ethyl acetate. Acidify the aqueous layer to pH 2.0 and extract the pure (S)-3-amino-3-(3,4-dimethylphenyl)propanoic acid .[1]
Visualizing the Synthesis & SAR Logic
The following diagram illustrates the retrosynthetic logic and the flow from raw materials to the resolved enantiomer.
Figure 1: Synthetic pathway from 3,4-dimethylbenzaldehyde to the enantiopure beta-amino acid via Rodionov condensation and enzymatic resolution.[1][9][10]
Pharmacological Applications & SAR
The 3,4-dimethylphenyl moiety is not merely a structural spacer; it actively modulates the pharmacokinetics (PK) and pharmacodynamics (PD) of the molecule.[1]
A. Peptidomimetics and Foldamers
-amino acids are critical in the design of foldamers —synthetic oligomers that adopt stable secondary structures (helices/sheets) resistant to proteases.[1]-
Role of 3,4-Dimethyl: The methyl groups increase the hydrophobic surface area. When incorporated into a
-peptide helix, these groups can stabilize the hydrophobic core or improve interaction with lipid bilayers, potentially enhancing cell permeability.[1]
B. DPP-4 Inhibition (Diabetes)
Sitagliptin, a blockbuster diabetes drug, contains a
-
Hypothesis: Replacing the electron-withdrawing trifluorophenyl with the electron-donating 3,4-dimethylphenyl changes the electrostatic potential of the aromatic ring.
-
Application: This analog may bind differently to the S1 hydrophobic pocket of the DPP-4 enzyme, potentially altering selectivity against related peptidases (e.g., DPP-8/9).[1]
C. Neuropathic Pain (Gabapentinoids)
-amino acids are structural isomers of-
Mechanism: Binding to the
subunit of voltage-gated calcium channels.[1] -
Advantage: The lipophilic 3,4-dimethyl substitution may facilitate transport across the blood-brain barrier (BBB) via the L-type amino acid transporter (LAT1), provided the carboxyl/amino geometry mimics the endogenous substrate.[1]
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
1. Proton NMR (
-
Aromatic Region:
6.9–7.2 ppm (m, 3H).[1] The 3,4-substitution pattern results in a specific splitting pattern (typically a doublet, doublet of doublets, and singlet).[1] -
-CH:
4.5–4.7 ppm (t, 1H).[1] This is the chiral center proton. -
-CH2:
2.8–3.1 ppm (m, 2H).[1] Diastereotopic protons adjacent to the carboxyl group. -
Methyl Groups:
2.1–2.3 ppm (s, 6H).[1] Two distinct or overlapping singlets depending on solvent resolution.[1]
2. HPLC (Chiral):
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+).[1]
-
Mobile Phase: MeOH/Acetonitrile with acidic buffer (Perchloric acid or TFA).[1]
-
Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic).[1]
References
-
Rodionov Synthesis of
-Amino Acids: -
Enzymatic Resolution
-
Pharmacological Relevance (DPP-4 & Peptidomimetics)
-
Steer, D. L., et al. "
-Amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry, 2002.
-
-
Starting Material Data
-
Structural Analog (2,4-isomer)
Sources
- 1. Eluxadoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dimethylbenzaldehyde | C9H10O | CID 22278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pleiades.online [pleiades.online]
- 5. 3-Amino-3-(2,4-dimethylphenyl)propanoic Acid [benchchem.com]
- 6. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eluxadoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. 3-[(3,4-Dimethylphenyl)amino]propanoic acid | C11H15NO2 | CID 17244973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wiley.com [wiley.com]
- 13. mmsl.cz [mmsl.cz]
Methodological & Application
Application Note: Coupling Conditions for 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid
[1]
Introduction & Molecule Analysis[2]
3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid is a chiral
Structural Challenges
-
-Backbone Kinetics: The carboxyl group is separated from the
-carbon by an extra methylene group ( ). While the carboxyl reactivity is generally good, the resulting flexible backbone can induce on-resin folding or aggregation. -
Steric Hindrance (Elongation): The amino group is located at position 3 (
), adjacent to the bulky 3,4-dimethylbenzyl side chain at position 4 ( ). This creates significant steric bulk that hinders the coupling of the subsequent amino acid. -
Hydrophobicity: The 3,4-dimethylphenyl group is highly lipophilic, increasing the risk of peptide aggregation in polar solvents like DMF.
-
Electronic Activation: The electron-rich dimethylphenyl ring is susceptible to electrophilic aromatic substitution (alkylation) during acidolytic cleavage if proper scavengers are not used.
Materials & Reagents
| Component | Specification | Purpose |
| Solvent A | NMP (N-Methyl-2-pyrrolidone) | Preferred over DMF for hydrophobic residues to reduce aggregation. |
| Solvent B | DCM (Dichloromethane) | Used for resin swelling and Boc deprotection steps. |
| Activator | HATU or HOAt | "Gold standard" for hindered couplings; faster kinetics than HBTU. |
| Base | DIEA (Diisopropylethylamine) | Non-nucleophilic base for activation. |
| Deprotection | 50% TFA in DCM | Removal of Boc group. |
| Scavenger | p-Cresol (or Anisole) | Critical: Protects the electron-rich dimethylphenyl ring during HF cleavage. |
Coupling Protocol (Attachment to Resin/Peptide)
This section details how to couple 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid to the growing peptide chain.
A. Resin Preparation[3][4][5]
-
Recommended Resin: MBHA (for amides) or PAM (for acids).
-
Swelling: Swell resin in DCM for 30 minutes, then wash 3x with NMP to exchange solvent.
B. Activation Strategy
Due to the
Reagent Stoichiometry (per amine equivalent on resin):
-
Amino Acid: 3.0 – 4.0 eq
-
HATU: 2.9 – 3.9 eq (Always slightly less than the AA to prevent capping with tetramethylguanidinium)
-
DIEA: 6.0 – 8.0 eq
C. Step-by-Step Procedure
-
Dissolution: Dissolve the Boc-amino acid and HATU in the minimum volume of NMP . (Avoid DMF if possible to maximize solubility of the hydrophobic side chain).
-
Activation: Add DIEA to the solution. Shake/vortex for 1–2 minutes . The solution should turn yellow.
-
Coupling: Add the activated mixture to the resin-bound peptide.
-
Reaction Time: Shake at room temperature for 2 hours .
-
Note: Standard
-amino acids take 30-60 mins; -amino acids require longer diffusion and orientation time.
-
-
Monitoring: Perform a Kaiser Test (if coupling to a primary amine).
-
Blue beads: Incomplete coupling
Proceed to Double Coupling . -
Colorless beads: Complete coupling.
-
-
Double Coupling (Recommended): If the sequence is hydrophobic or the resin loading is high (>0.5 mmol/g), drain and repeat steps 1-4 with fresh reagents for 1 hour.
Chain Elongation (The "Next" Step)
CRITICAL WARNING: The most difficult step is not coupling this amino acid, but coupling the next amino acid onto the N-terminus of the 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid residue.
-
Reason: The amino group is sterically crowded by the adjacent dimethylbenzyl group.
-
Protocol Modification:
-
Deprotection: Remove Boc (50% TFA/DCM, 2 x 5 min). Wash thoroughly with DCM then NMP.
-
Neutralization: 10% DIEA in NMP (2 x 2 min). Do not skip.
-
Next Coupling: Use HATU/HOAt with Double Coupling (2 x 2 hours) or DIC/Oxyma (overnight) for the incoming amino acid.
-
Monitoring: The Kaiser test may be faint due to sterics. Use the Chloranil Test or TNBS Test for secondary/hindered amines if the Kaiser result is ambiguous.
-
Cleavage & Isolation
The electron-rich 3,4-dimethylphenyl ring acts as a "trap" for carbocations generated during cleavage. You must use scavengers.
HF Cleavage Cocktail (Boc-SPPS)
-
Standard: Anhydrous HF (90%) / p-Cresol (10%).
-
Alternative (Low-High HF): If the peptide contains sensitive residues (Met, Trp), use a Low-High HF procedure.
-
Temperature: 0°C for 60 minutes.
-
Workup: Precipitate in cold diethyl ether. The p-cresol prevents the alkylation of the dimethylphenyl ring by tert-butyl cations.
Process Workflow Diagram
The following diagram illustrates the decision logic for the coupling cycle, emphasizing the checkpoints for this specific hindered residue.
Caption: Optimized coupling workflow for hindered
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance or aggregation. | Switch solvent to NMP . Increase temperature to 50°C (microwave assisted, max 25W). Use HOAt additive. |
| Low Yield of Next Residue | Steric bulk of the | Use Symetric Anhydride activation (DIC/AA 1:2) or HATU double coupling for the incoming amino acid. |
| Impurity: Alkylated Product | Scavenger failure during cleavage. | Ensure 10% p-Cresol is present in the HF cleavage mix. Avoid "neat" TFA cleavage without scavengers if using Fmoc protocols. |
| Gelatinous Resin | Aggregation of hydrophobic segments. | Add 1% DBU or use "Magic Mixture" (DCM/DMF/NMP/1% Triton X). |
References
-
Albericio, F., et al. (2001). "Coupling reagents and solvents for the synthesis of difficult peptides."[1][2][3] Methods in Enzymology, 289, 3-12. Link
-
Steer, D. L., et al. (2002). "Beta-amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link
-
Merrifield, B. (1963).[1] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][1][5][6] Chemical Reviews, 109(6), 2455–2504. (Reference for scavenger selection). Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. Link
Sources
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 6. researchgate.net [researchgate.net]
Application Note: Engineering Protease-Resistant Helices using 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid
[1]
1Executive Summary & Strategic Rationale
This guide details the protocol for incorporating 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid (hereafter referred to as Boc-
This molecule is a
Why use this specific building block?
-
Foldamer Induction (The 14-Helix): Acyclic
-amino acids strongly promote the formation of the 14-helix (defined by hydrogen bonding) in -peptides, or the 11-helix/14/15-helix in mixed -peptides.[1] These structures mimic -helices but possess distinct geometries [1].[1] -
Metabolic Stability: The
-backbone is unrecognizable to most endogenous proteases, significantly extending plasma half-life [2].[1] -
Hydrophobic Optimization: The 3,4-dimethylphenyl side chain offers a larger, more hydrophobic surface area than Phenylalanine.[1] This is critical for targeting "greasy" hydrophobic pockets in Protein-Protein Interactions (PPIs) where standard residues fail to achieve sufficient binding affinity [3].[1]
Strategic Planning: Helix Design
Before synthesis, you must decide on the architectural strategy. The placement of Boc-
Figure 1: Decision tree for incorporating
Protocol: Solid Phase Peptide Synthesis (Boc-Chemistry)
Critical Note on Chemistry: The starting material is Boc-protected .[1][2] While Fmoc-SPPS is standard in modern labs, using a Boc-protected building block in Fmoc synthesis is incompatible without prior conversion.[1]
-
Scenario A: You are running a Boc-SPPS workflow (Recommended for this reagent).[1]
-
Scenario B: You are running Fmoc-SPPS and this is the N-terminal residue (Feasible).[1]
-
Scenario C: You are running Fmoc-SPPS and this is an internal residue (Impossible directly; requires solution-phase conversion to Fmoc-
-Dmp first).
The protocol below assumes Scenario A (Boc-SPPS) on MBHA resin, which is the native workflow for this reagent.[1]
Materials Required[3][4][5][6][7][8]
-
Resin: MBHA (4-methylbenzhydrylamine) resin (0.5–0.8 mmol/g loading).[1]
-
Reagent: 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid.[1]
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).[1][3] Note:
-amino acids are sterically hindered; HATU is superior to HBTU/DIC [4].[1]
Step-by-Step Workflow
Step 1: Resin Preparation[1][5]
-
Weigh MBHA resin and swell in DCM (Dichloromethane) for 20 minutes.
-
Wash with DMF (
min).[1]
Step 2: The Boc Deprotection Cycle (TFA)
Unlike Fmoc (base labile), Boc is acid labile.[1]
-
Pre-wash: Treat resin with 5% TFA in DCM (2 min) to scavenge residual base.[1]
-
Deprotection: Treat with 50% TFA in DCM for 20 minutes.
-
Wash: DCM (
min). -
Neutralization (CRITICAL): The amine is currently protonated (
).[1] Treat with 10% DIEA in DMF ( min) to generate the free amine ( ).[1] -
Validation: Perform a Kaiser (Ninhydrin) test. It should be Blue (positive for free amine).[1]
Step 3: Coupling Boc-
-Dmp
Beta-amino acids react slower than alpha-amino acids due to the extra methylene group flexibility and steric bulk of the 3,4-dimethylphenyl group.[1]
-
Activation:
-
Reaction:
-
Add activated solution to the resin.
-
Time: Shake for 2 to 4 hours (Standard AA is 45 min;
-AA requires extended time).
-
-
Monitoring:
Step 4: Capping (Optional but Recommended)
If the coupling was difficult, cap unreacted amines with Acetic Anhydride/DIEA in DMF to prevent deletion sequences.
Figure 2: Boc-SPPS Cycle optimized for hindered
Characterization & Validation
Once synthesized and cleaved (using HF for Boc-chemistry or TFA if you converted to Fmoc), you must validate the secondary structure.[1] Mass Spectrometry confirms identity, but Circular Dichroism (CD) confirms the helix.[1]
CD Spectroscopy Protocol
-
Solvent: Dissolve peptide in Methanol (MeOH) or TFE (Trifluoroethanol).[1]
-peptides form stronger helices in organic solvents than water.[1] -
Concentration: 0.1 mM to 0.5 mM.
-
Wavelength Scan: 190 nm to 260 nm.
Data Interpretation Table
Use this table to interpret your CD spectra results [1, 5].
| Secondary Structure | Characteristic Minima (nm) | Characteristic Maxima (nm) | Interpretation for |
| 14-Helix (Monomer) | ~214 nm | ~198 nm | Successful folding of |
| 14-Helix (Bundle) | ~205 nm | < 195 nm | Indicates self-assembly/aggregation (common with hydrophobic 3,4-dimethylphenyl groups).[1] |
| 12-Helix | ~205 nm (broad) | ~220 nm | Less likely with acyclic |
| Random Coil | ~195-200 nm | None | Failed folding.[1] |
Expert Insight: If you observe a shift from 214 nm to 205 nm, your 3,4-dimethylphenyl groups may be driving the formation of a quaternary bundle (hydrophobic collapse) rather than a single helix.[1] This is a positive result if you are designing multimeric protein mimics.[1]
References
-
Distinctive Circular Dichroism Signature for 14-Helix-Bundle Form
-Peptides. Pomerantz, W., Grygiel, T.L.R., & Gellman, S.H. (2008).[1][6] Organic Letters. - -Peptides: From Structure to Function. Seebach, D., & Gardiner, J. (2008).[1] Accounts of Chemical Research.
-
Relationship between Side Chain Structure and 14-Helix Stability of
-Peptides. Hart, S.A., et al. (2024 - Retrospective Context).[1] Journal of the American Chemical Society. -
HATU for the Synthesis of Difficult Peptides. Carpino, L.A. (1993). Journal of the American Chemical Society.
-
Circular Dichroism of
-Peptides. Cheng, R.P., Gellman, S.H., & DeGrado, W.F. (2001).[1] Chemical Reviews.
Sources
- 1. 3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid | Benchchem [benchchem.com]
- 2. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. bachem.com [bachem.com]
- 5. biovera.com.au [biovera.com.au]
- 6. semanticscholar.org [semanticscholar.org]
Solution phase synthesis procedures for Boc-protected beta-amino acids
Solution Phase Synthesis of N-Boc-Protected -Amino Acids
Application Note & Protocol Guide
Abstract & Strategic Overview
1This guide details the solution-phase synthesis of N-tert-Butyloxycarbonyl (Boc)-protected
Strategic Decision Matrix
Select the synthesis route based on your starting material availability.
Figure 1: Decision matrix for selecting the appropriate synthesis pathway.
Protocol A: Arndt-Eistert Homologation (The Gold Standard)
This is the most general method for converting commercially available chiral
Mechanism[2][3][4]
-
Activation: The N-Boc
-amino acid is converted to a mixed anhydride. -
Diazotization: Reaction with diazomethane yields an
-diazoketone.[2] -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water yields the
-amino acid.
Figure 2: Reaction pathway for Arndt-Eistert Homologation.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| N-Boc- | 1.0 | Starting Material |
| Isobutyl Chloroformate (IBCF) | 1.1 | Activator (Anhydride formation) |
| N-Methylmorpholine (NMM) | 1.1 | Base |
| Diazomethane ( | ~2.5 | Carbon source (Excess required) |
| Silver Benzoate ( | 0.1 | Catalyst for rearrangement |
| THF / Diethyl Ether | Solvent | Anhydrous required for Step 1 |
Step-by-Step Procedure
Phase 1: Synthesis of
-Diazoketone
CRITICAL SAFETY: Diazomethane is explosive and toxic. Use fire-polished glassware (no ground joints), a blast shield, and a dedicated fume hood.
-
Activation: Dissolve N-Boc-
-amino acid (10 mmol) in anhydrous THF (50 mL). Cool to -15°C (ice/salt bath). -
Base Addition: Add N-Methylmorpholine (11 mmol). Stir for 5 min.
-
Anhydride Formation: Dropwise add Isobutyl chloroformate (11 mmol) over 10 min. Ensure temp stays below -10°C to prevent racemization. Stir for 20 min.
-
Diazotization:
-
Prepare an ethereal solution of diazomethane (approx. 25 mmol) from Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) using a standard generator kit.
-
Filter the cold mixed anhydride solution (to remove NMM
HCl salts) directly into the cold diazomethane solution. -
Alternative: If filtration is difficult, add the diazomethane solution directly to the reaction mixture.
-
-
Reaction: Allow the mixture to warm to 0°C and stir for 3–4 hours.
-
Workup: Quench excess diazomethane with a few drops of acetic acid (until bubbling stops). Wash with sat.
, brine, and dry over . Evaporate solvent to yield the crude diazoketone (often a yellow solid/oil).[3]-
Checkpoint: Verify by IR (strong peak at ~2100 cm
for diazo group).
-
Phase 2: Wolff Rearrangement
-
Solvation: Dissolve the crude diazoketone in 1,4-dioxane/water (9:1 v/v, 10 mL per gram).
-
Catalysis: Add Silver Benzoate (10 mol%).
-
Rearrangement:
-
Method A (Thermal): Heat to 70°C in the dark for 1–2 hours.
-
Method B (Sonication - Preferred): Sonicate in an ultrasound bath at RT. This often gives cleaner products and higher yields [1].
-
Monitoring: Reaction is complete when nitrogen evolution ceases and the diazo spot disappears on TLC.
-
-
Workup: Filter off the silver catalyst (Celite pad). Acidify the filtrate to pH 2–3 with 1N HCl. Extract with Ethyl Acetate (3x).[4]
-
Purification: The resulting N-Boc-
-amino acid can often be recrystallized from EtOAc/Hexane. If oil, purify via column chromatography (SiO , MeOH/DCM gradient).
Protocol B: Modified Curtius Rearrangement
Ideal for synthesizing
Procedure
-
Starting Material: Begin with a succinate mono-ester (e.g.,
-benzyl ester of aspartic acid derivative). -
Acyl Azide Formation:
-
Dissolve mono-acid (1.0 eq) in acetone/water.
-
Add triethylamine (1.2 eq) and ethyl chloroformate (1.2 eq) at 0°C. Stir 30 min.
-
Add sodium azide (
, 1.5 eq) in water. Stir 1 hr at 0°C.
-
-
Rearrangement & Trapping:
-
Extract the acyl azide into toluene. Dry organic layer.[4]
-
Heat the toluene solution (80°C) to induce rearrangement to the isocyanate (
). -
Add excess tert-Butanol (
-BuOH) and reflux for 4–12 hours.
-
-
Result: The isocyanate is trapped by
-BuOH to form the N-Boc protected amine directly.
Protocol C: Direct N-Boc Protection
Use this protocol if you have purchased or isolated a free
Reagents
-
Free
-amino acid (1.0 eq) -
Di-tert-butyl dicarbonate (
) (1.1 eq)[4] -
NaOH (1M) or Triethylamine (TEA)
-
Dioxane/Water (1:1)
Procedure
-
Dissolution: Dissolve the amino acid in water/dioxane (1:1).
-
Basification: Add 1M NaOH until pH is ~10-11. (Or use 2.0 eq TEA).
-
Addition: Add
(1.1 eq) dissolved in a small amount of dioxane. -
Reaction: Stir at Room Temperature for 12–18 hours.
-
Workup (Critical for Purity):
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Racemization | Temp too high during anhydride formation. | Keep activation step strictly at -15°C. Use NMM instead of TEA (less basic). |
| Low Yield (Arndt-Eistert) | Incomplete diazotization. | Ensure diazomethane is in excess (yellow color should persist). |
| Silver Residues | Inefficient filtration. | Use a Celite pad and wash thoroughly with EtOAc. |
| Oily Product | Residual solvent or impurities. | Triturate with cold pentane/hexane to induce crystallization. |
Safety Considerations
-
Diazomethane: Extreme explosion hazard. Do not use ground glass joints. Do not shake vigorously. Use a blast shield.
-
Sodium Azide: Highly toxic. Avoid contact with acid (forms hydrazoic acid, explosive/toxic).
-
Silver Salts: Stains skin/surfaces black. Handle with gloves.
References
-
Podlech, J., & Seebach, D. (1995).[2] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link
-
Vasanthakumar, G. R., & Babu, V. V. S. (2003). Synthesis of Fmoc-/Boc-/Z-beta-amino acids via Arndt-Eistert homologation employing BOP and PyBOP.[5] Indian Journal of Chemistry Section B, 42, 1691-1695. Link
-
BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids. BenchChem Application Notes. Link
-
Organic Syntheses. (2002). (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid. Organic Syntheses, 79, 209. Link
-
Capretta, A., et al. (2006). A new methodology for the synthesis of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-amino acids.[1][5][6][7][8] Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0396526A2 - Method of preparing chiral beta-amino acids - Google Patents [patents.google.com]
- 7. A new methodology for the synthesis of β-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
Technical Guide: Activation and Coupling Strategies for 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid
Executive Summary
This application note details the optimal reagents and protocols for activating 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid , a sterically hindered
This guide evaluates three activation strategies:
-
HATU/HOAt: For high-throughput discovery and difficult couplings.
-
T3P (Propylphosphonic Anhydride): For scalable, green process chemistry.
-
EDC/Oxyma: A cost-effective alternative to traditional HOBt methods.
Chemical Context & Challenges[1][2][3][4][5]
The Substrate
The target molecule is a Boc-protected
-
Structure: A butyric acid backbone with a bulky 3,4-dimethylphenyl group at the
-position and a Boc-protected amine at the -position. -
Significance: Structural analogs of this compound are critical intermediates in the synthesis of mixed
-opioid receptor agonists (e.g., Eluxadoline derivatives) and peptidomimetics designed to resist proteolytic degradation.
The Core Challenge: -Lactam Formation
The primary risk during activation of
When the carboxylic acid is activated (forming an active ester), the carbamate nitrogen at the
Mechanism of Action & Competition
The following diagram illustrates the kinetic competition that dictates yield.
Figure 1: Kinetic competition between desired amide coupling and undesired
Reagent Selection Guide
| Feature | HATU / HOAt | T3P (Propylphosphonic Anhydride) | EDC / Oxyma Pure |
| Primary Use Case | Discovery / Small Scale (<10g) | Process / Scale-Up (>100g) | Standard Synthesis |
| Coupling Speed | Extremely Fast (<30 min) | Moderate (1-4 h) | Slow (4-12 h) |
| Risk of | Lowest (Fast kinetics favor amide) | Low (Does not form reactive O-acylisourea) | Moderate (Slower activation) |
| Epimerization | Low (with base control) | Negligible | Low (with Oxyma) |
| Workup | Chromatographic purification usually required | Aqueous wash (Water-soluble byproducts) | Aqueous wash / Precipitation |
| Safety Profile | Explosive risk (HOAt) on kilo-scale | Green, Non-toxic, Non-explosive | Standard irritant |
Detailed Protocols
Protocol A: High-Efficiency Coupling (HATU)
Best for: Valuable intermediates, sterically hindered amines, or when yield is paramount.
Reagents:
-
Substrate: 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid (1.0 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M - 0.2 M)
Procedure:
-
Dissolution: Dissolve the carboxylic acid substrate and the amine coupling partner (1.0 - 1.2 equiv) in anhydrous DMF under nitrogen.
-
Note: Unlike
-amino acids, pre-activation of -amino acids in the absence of the amine is discouraged as it increases the window for -lactam formation.
-
-
Cooling: Cool the mixture to 0°C.
-
Base Addition: Add DIPEA dropwise.
-
Activation: Add HATU in one portion.
-
Reaction: Allow to stir at 0°C for 15 minutes, then warm to room temperature. Monitor by HPLC/LC-MS. Reaction is typically complete within 30–60 minutes.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
Protocol B: Scalable "Green" Coupling (T3P)
Best for: Multi-gram to kilogram scale, avoiding column chromatography.
Reagents:
-
Substrate: 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid (1.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.2 - 1.5 equiv)
-
Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Concentration: 0.1 M - 0.3 M)
Procedure:
-
Setup: Charge the reactor with the acid substrate, the amine partner (1.1 equiv), and the solvent (EtOAc or 2-MeTHF).
-
Base Addition: Add NMM at 0°C.
-
Reagent Addition: Add T3P solution dropwise over 10-20 minutes.
-
Critical: Maintain temperature < 5°C during addition to control exotherm.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: T3P byproducts are water-soluble.[1][2] Wash the organic layer with water (x2), 0.5 M HCl, and sat. NaHCO₃. Evaporate solvent to yield product, often with sufficient purity (>95%) to bypass chromatography.
Quality Control & Troubleshooting
Analytical Monitoring
-
HPLC: Monitor the disappearance of the starting acid (
approx. X min) and the appearance of the product. -
Impurity Marker (Beta-Lactam):
-
If a new peak appears that is non-polar and lacks the mass of the amine partner, it is likely the
-lactam. -
Mass Spec: Look for
relative to the starting acid. -
NMR: The
-lactam protons on the ring will show distinct diastereotopic splitting patterns compared to the open chain.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / High Impurity | Switch to HATU (faster) or increase concentration of amine nucleophile. | |
| Incomplete Conversion | Steric hindrance of the 3,4-dimethylphenyl group. | Use T3P with Pyridine (stronger activation) or heat to 35°C (carefully). |
| Epimerization | Over-basic conditions. | Use Collidine or NMM instead of DIPEA/TEA. Keep T < 0°C during base addition. |
| Gelation | High concentration in EtOAc. | Switch solvent to DMF or NMP (for HATU) or add a co-solvent. |
References
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Synthesis of Amides and Peptides.[2]Organic Process Research & Development . Available at: [Link]
-
Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive.[4]Journal of the American Chemical Society .[5] Available at: [Link]
-
Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup.[6]Chemical Reviews . Available at: [Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Designing protease inhibitors with beta-amino acid residues
Application Note: Designing Protease Inhibitors with -Amino Acid Residues[1][2][3][4][5]
Executive Summary
Protease inhibitors are a cornerstone of modern pharmacotherapy, yet their development is frequently attrition-prone due to the poor metabolic stability of peptide-based leads. The incorporation of
Part 1: Rational Design & Mechanistic Grounding
The "Alpha-to-Beta" Paradigm
Standard
-
Catalytic Misalignment: In serine and cysteine proteases, the nucleophilic attack requires precise orbital alignment between the catalytic triad and the scissile carbonyl. The extra methylene in a
-amino acid shifts the carbonyl position (approx. 1.5 Å), often preventing the formation of the tetrahedral intermediate required for cleavage. -
Side-Chain Presentation:
-amino acids (side chain on C3) allow for the retention of side-chain topology similar to -peptides, preserving recognition by the protease's S1/S1' specificity pockets.
Structural Classes[4][6][8][9][10]
-
-Amino Acids: Derived from
-amino acids via Arndt-Eistert homologation. Most common in drug design as they mimic natural side-chain vectors. - -Amino Acids: Side chain on the C2 (alpha) carbon.[4][5] These induce distinct helical turns (e.g., 14-helix vs. 12-helix) and are used to lock conformations.
Workflow: From Structure to Lead
The design process does not start de novo but rather by "morphing" an existing
Figure 1: Rational design workflow for converting
Part 2: Synthetic Protocol (SPPS)
Challenge:
Materials
-
Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g recommended to prevent aggregation).
-
Monomers: Fmoc-
-amino acids (commercially available or synthesized). -
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIEA (Diisopropylethylamine).[6]
-
Solvent: DMF (Anhydrous).
Step-by-Step Protocol
-
Resin Swelling:
-
Swell resin in DMF for 30 min. Drain.
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (
min). -
Note: Monitor UV absorbance.
-peptides can aggregate; if deprotection is slow, use DBU (1%) in DMF.
-
-
Coupling (The Critical Step):
-
Dissolve Fmoc-
-AA (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in minimal DMF. -
Pre-activation: Let the mixture sit for 1 min (color change to yellow/orange).
-
Add to resin.[6] Shake for 2 to 4 hours (vs. 45 min for
-AAs). -
Optimization: For difficult sequences (e.g.,
-Val, -Ile), perform a Double Coupling (repeat step with fresh reagents).
-
-
Monitoring:
-
Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive (blue beads), recouple.
-
-
Capping (Optional but Recommended):
-
Acetic anhydride/Pyridine in DMF to terminate unreacted chains.
-
-
Cleavage:
-
TFA/TIS/Water (95:2.5:2.5) for 3 hours.
-
Precipitate in cold diethyl ether.
-
Figure 2: Optimized Solid Phase Peptide Synthesis (SPPS) cycle for
Part 3: Biochemical Characterization
Protocol: Proteolytic Stability Assay
This is the definitive test to validate the "beta-advantage."
Concept: Incubate the
Procedure:
-
Substrate Prep: Dissolve inhibitor (100
M) in PBS (pH 7.4). -
Enzyme Addition: Add Trypsin or Human Serum (10% v/v final concentration).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50
L at hours. -
Quenching: Immediately add 50
L of 1% TFA/Acetonitrile to stop the reaction. -
Analysis: Inject onto RP-HPLC (C18 column). Integrate the parent peak area.
Data Calculation:
Plot
Data Presentation: Expected Results
A successful design will show a dramatic shift in stability profiles.
| Compound ID | Backbone Type | |||
| Alpha-1 (Control) | 15 | 45 min | 2.1 hours | |
| Beta-1 (Lead) | 45 | > 24 hours | > 48 hours | |
| Hybrid-A | 22 | 6.5 hours | 12 hours |
Note: While
Part 4: Troubleshooting & Optimization
-
Problem: Low yield during synthesis.
-
Cause: Aggregation of
-peptides on resin (formation of stable secondary structures like 14-helices). -
Fix: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temperature to 50°C during coupling (Microwave-assisted SPPS is highly effective here).
-
-
Problem: Poor solubility in assay buffer.
-
Cause:
-peptides are more hydrophobic. -
Fix: Incorporate polar
-residues (e.g., -Lys, -Glu) at the termini (non-binding regions) to enhance solubility.
-
References
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry.
-
Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research.
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-peptides: from structure to function. Chemical Reviews.
-
Hook, D. F., et al. (2005). Solid phase synthesis of beta-peptides. Journal of Peptide Science.
-
Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research.
Sources
- 1. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomatik.com [biomatik.com]
Troubleshooting & Optimization
Minimizing racemization during activation of Boc-beta-amino acids
Technical Support Center: Minimizing Racemization in Boc-
Introduction: The "Safe" Substrate Trap
From: Dr. Aris Thorne, Senior Application Scientist
To: Chemical Development Teams & Peptide Chemists
Subject: Technical Bulletin #402 – Racemization Control for Boc-
Welcome to the support center. If you are here, you are likely observing unexpected epimerization in what should be a robust system.
The Scientific Reality: Theoretically, Boc-
-
The Urethane Shield: The Boc (tert-butyloxycarbonyl) group prevents the formation of the 5(4H)-oxazolone (azlactone) intermediate, the primary driver of racemization in amide-protected amino acids.
-
The Beta Effect:
-amino acids would require forming a 6-membered oxazolone ring, which is kinetically disfavored compared to the 5-membered ring of -amino acids.
So, why are you seeing racemization?
If you detect D-isomers (or more accurately, diastereomers in a peptide chain), you have likely forced the system into Direct Enolization . This occurs when activation conditions are too aggressive (high pH, excess base, or temperature), allowing the
This guide details how to troubleshoot and prevent this specific failure mode.
Module 1: The Mechanism of Failure
To fix the problem, you must visualize the invisible chemistry.
The Pathway: Direct Enolization
Unlike
Figure 1: The Direct Enolization pathway. Note that the "Safe Coupling" (dashed line) competes with Base Attack. If the base is too strong or the coupling is too slow, the red path dominates.
Module 2: Reagent Selection & Risk Profile
Not all coupling reagents are equal.[1][2][3][4][5][6][7] For Boc-
| Coupling System | Activation Power | Racemization Risk | Recommended Use Case |
| EDC / HOBt | Moderate | Low | Routine coupling of single amino acids. The "Gold Standard" for safety. |
| DIC / Oxyma | High | Low-Medium | Solid Phase Peptide Synthesis (SPPS).[1] Oxyma is superior to HOBt for safety. |
| HATU / DIEA | Very High | High | Only for sterically hindered couplings. Must control base equivalents (max 2.0 eq). |
| IBCF (Mixed Anhydride) | Moderate | Very High | Scalable liquid phase synthesis. Strict temperature control (-15°C) required. |
Module 3: Troubleshooting Guides (FAQs)
Scenario A: "I am using HATU and seeing 5-10% epimerization."
Root Cause: HATU is a uronium salt that requires a base to function. If you use DIEA (Diisopropylethylamine) in excess (>2 equivalents) or if the pre-activation time is too long, the highly activated species will undergo enolization. Solution:
-
Switch Base: Replace DIEA with TMP (2,4,6-Trimethylpyridine / Collidine) . It is a weaker, more hindered base that supports coupling but struggles to abstract the
-proton. -
Zero Pre-activation: Do not incubate the AA + HATU + Base. Add the amine nucleophile immediately or mix all components simultaneously.
Scenario B: "My Mixed Anhydride (IBCF) reaction is racemizing."
Root Cause: The mixed anhydride method (Isobutyl chloroformate) is extremely temperature-sensitive. If the temperature rises above -10°C during activation, or if N-methylmorpholine (NMM) is not used, racemization spikes. Solution:
-
Temperature Lock: Maintain -15°C strictly during the activation phase (add IBCF to AA/Base).
-
Base Choice: Use NMM exclusively. Avoid Triethylamine (TEA), which causes significant racemization in this protocol.
Scenario C: "I am coupling a Boc-Beta-AA fragment (Segment Condensation)."
Root Cause: Activating a peptide fragment (where the C-terminus is an amino acid) is far more dangerous than activating a single amino acid. The urethane (Boc) protection is far away from the activation site, offering zero protection against oxazolone formation. Solution:
-
Switch Reagent: Use T3P (Propylphosphonic anhydride) . It is known for exceptionally low racemization during fragment coupling.
-
Add Cu(II): Addition of CuCl
(1 eq.) to the coupling mixture has been shown to suppress racemization in high-risk segment condensations (The "Kisluk" condition).
Module 4: Standard Operating Procedures
Protocol 1: High-Safety Coupling (EDC/HOBt)
Best for: Routine synthesis where speed is secondary to purity.
-
Dissolution: Dissolve Boc-
-AA (1.0 eq) and HOBt (1.0 eq) in DCM or DMF (0.1 M concentration). -
Activation: Cool to 0°C. Add EDC·HCl (1.1 eq). Stir for 10 minutes.
-
Note: The pH is naturally acidic here; no base is added yet. This prevents enolization.
-
-
Coupling: Add the amine component (1.0 eq).[5]
-
Neutralization: Add NMM (1.0 - 2.0 eq) dropwise only to adjust pH to ~7-8. Do not dump excess base.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 4-12 hours.
Protocol 2: The "Scale-Up" Mixed Anhydride Method
Best for: Large scale (grams to kilos) where HATU is too expensive, but requires strict control.
-
Setup: Dissolve Boc-
-AA (1.0 eq) and N-Methylmorpholine (NMM, 1.0 eq) in dry THF or DCM. -
Cryo-Step: Cool the vessel to -15°C (Salt/Ice bath or Cryostat). Ensure internal temperature is stable.
-
Activation: Add Isobutyl Chloroformate (IBCF, 0.95 eq) dropwise.
-
Critical: Do not use excess IBCF. Limiting the activator prevents side reactions.
-
Stir for exactly 2 minutes at -15°C.
-
-
Coupling: Add the amine component (dissolved in solvent) dropwise.
-
Completion: Stir at -15°C for 30 mins, then allow to warm to RT.
Troubleshooting Decision Tree
Use this logic flow to diagnose your current failure.
Figure 2: Diagnostic logic for identifying the source of chiral impurity.
References
-
Albericio, F., & El-Faham, A. (2010). Use of Oxyma Pure as a Racemization Suppressor in Peptide Synthesis. Chemical Reviews. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[2] An Efficient Peptide Coupling Additive.[6] Journal of the American Chemical Society.[8] Link
-
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.globalso.com [file.globalso.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: DKP Prevention & Beta-Amino Acid Strategies
Subject: Troubleshooting Guide for Preventing Diketopiperazine (DKP) Formation Department: Peptide Synthesis & Application Science Status: Active Last Updated: 2026-02-17
Executive Summary
Diketopiperazine (DKP) formation is a notorious side reaction in Solid-Phase Peptide Synthesis (SPPS), particularly causing the cleavage of the N-terminal dipeptide from the resin.[1][2] This results in "deletion sequences" (missing the first two amino acids) and drastically reduced yields.
While
Module 1: The Mechanism of Failure
To prevent DKP, one must understand the kinetics driving it. DKP formation is an intramolecular aminolysis reaction.
-
The Trigger: Following Fmoc removal of the second amino acid, the newly liberated N-terminal amine attacks the C-terminal carbonyl (ester linkage to the resin).
-
The Catalyst: Basic conditions (e.g., 20% Piperidine) accelerate this nucleophilic attack.[1]
-
The Result: The dipeptide cleaves from the resin as a cyclic byproduct.[1]
Why Beta-Amino Acids Matter: The stability of the cyclic transition state depends on ring size.
-
-
Sequence: Forms a 6-membered ring (Highly Stable/Fast Kinetics). High Risk. -
-
Sequence: Forms a 7-membered ring (Less Stable/Slower Kinetics). Moderate Risk. -
-
Sequence: Forms an 8-membered ring (Unstable/Slow Kinetics). Low Risk.
Application Note: Introducing a
Figure 1: Kinetic differentiation of DKP formation. Beta-amino acids disrupt the optimal 6-membered transition state, acting as a "kinetic brake" on cyclization.
Module 2: Troubleshooting & Protocols
Scenario A: You are synthesizing a sequence prone to DKP (e.g., Proline-rich, Glycine-rich).
Objective: Use chemical modifications to stop chain loss.
Q: I am seeing >50% loss of my peptide after the second coupling. How do I stop this?
A: The most effective immediate fix is changing the resin linkage. The standard Wang resin ester linkage is a good leaving group for DKP. You must switch to a resin that provides steric hindrance .[1]
Protocol 1: Resin Substitution (The "Gold Standard") Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Why: The bulky trityl group sterically hinders the nucleophilic attack of the amine on the carbonyl ester. It effectively blocks the DKP mechanism regardless of the sequence.
-
Loading: Keep loading low (0.3 - 0.6 mmol/g) to further reduce inter-chain aggregation which can trap base.
| Resin Type | DKP Risk Level | Mechanism of Protection | Recommended For |
| Wang | High | None (Unprotected Ester) | Standard, stable sequences |
| Rink Amide | Low | Amide bond (Poor leaving group) | C-term Amides only |
| 2-CTC | Very Low | Steric Bulk (Trityl) | Proline/Glycine rich, |
| Trityl-OH | Low | Steric Bulk | C-term Carboxylic Acids |
Scenario B: You are using Beta-Amino Acids but still suspect side reactions.
Objective: Optimize the deprotection cocktail to favor elongation over cyclization.
Q: I am using a mixed
A: While
Protocol 2: The "Fast-Base" Deprotection Strategy Replace standard Piperidine with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for the critical steps involving the first 2-3 residues.
-
Reagent Prep: 2% DBU + 5% Piperazine in DMF (or NMP).
-
Mechanism: DBU is a stronger, non-nucleophilic base. It removes the Fmoc group much faster (often <3 minutes) than Piperidine.[1][3][4][5][6]
-
Benefit: Shortening the exposure to base reduces the time the peptide spends in the "reactive" state before the next amino acid is coupled.
Step-by-Step Workflow:
-
Coupling AA1: Couple first amino acid to 2-CTC resin.
-
Coupling AA2: Couple second amino acid (standard protocol).
-
Critical Deprotection:
-
Wash resin with DMF (3x).[1]
-
Add 2% DBU / 5% Piperazine (2 x 3 min). Do not exceed 5 mins.
-
IMMEDIATE WASH: Wash extensively with DMF (5x) to remove DBU traces.
-
-
Rapid Coupling AA3: Immediately add the pre-activated third amino acid (use HATU/HOAt for speed).
Scenario C: Strategic Design (Prevention by Design)
Objective: Modifying the drug candidate to prevent instability.[1][2][6][7]
Q: Can I replace a residue with a beta-amino acid to fix DKP issues in my final product?
A: Yes. If your peptide degrades via DKP pathways (common in Pro-Gly or Pro-Pro sequences) during storage or metabolism, substituting the antecedent residue with a
Protocol 3: The "Beta-Scan" Stabilization
-
Identify the DKP "hotspot" (usually the N-terminal dipeptide).
-
Synthesize analogs replacing the residue at position 1 or 2 with its corresponding
-homolog. -
Validation: The resulting 7-membered ring formation energy is significantly higher, rendering the drug candidate chemically stable.
Module 3: Advanced Visualization (Decision Logic)
Use this logic flow to determine the correct experimental setup for your specific sequence.
Figure 2: Decision matrix for selecting resin and deprotection protocols based on sequence risk and amino acid type.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link
- Foundational text on beta-peptide stability and folding, establishing the structural basis for ring size differences.
-
Seebach, D., et al. (2004). "Beta-Peptides: From Structure to Function." Chemistry & Biodiversity, 1(1), 111-239. Link
- Authoritative review on the synthesis and stability of beta-peptides, including resistance to degrad
-
Goolcharran, C., & Borchardt, R. T. (1998). "Kinetics of Diketopiperazine Formation Using Model Peptides." Journal of Pharmaceutical Sciences, 87(3), 283-288. Link
- Provides the kinetic data comparing different amino acid sequences and their propensity for cycliz
-
Wang, S. S., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega, 7(14), 12015-12020.[4] Link
- Source for the DBU/Piperazine "Fast-Base" protocol to minimize DKP in difficult sequences.
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin."[1][5][8] International Journal of Peptide and Protein Research, 37(6), 513-520. Link
- The definitive reference for using 2-CTC resin to prevent DKP via steric hindrance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesalabs.com [mesalabs.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Purification Strategies for Hydrophobic Beta-Amino Acid Peptides
Welcome to the technical support hub for researchers navigating the complexities of purifying peptides rich in hydrophobic beta-amino acids. The unique structural features of β-peptides, combined with the inherent challenges of hydrophobicity, often lead to issues such as aggregation, poor solubility, and difficult chromatographic behavior.[1][2] This guide is designed to provide practical, in-depth solutions to common problems, moving beyond simple protocols to explain the underlying principles that govern success.
Section 1: Troubleshooting Guide for Common Purification Issues
Hydrophobic β-peptides often do not behave like their α-peptide counterparts during purification. The increased conformational stability and propensity for secondary structure formation can exacerbate problems like aggregation.[1] The following table addresses the most frequent issues encountered during reversed-phase HPLC (RP-HPLC), the workhorse of peptide purification.[3][4][5]
| Observed Problem | Probable Causes | Recommended Solutions & Scientific Rationale |
| 1. Poor or No Solubility in Initial Mobile Phase (Aqueous Buffer) | - High hydrophobicity of the peptide sequence.- Peptide is at or near its isoelectric point (pI), minimizing net charge.- Pre-existing aggregates from synthesis/cleavage. | Solution 1: Use Organic Solvents for Initial Dissolution. Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase.[6][7][8]Rationale: These solvents disrupt the hydrophobic interactions that drive aggregation, making the peptide more amenable to solvation in the aqueous/organic mix of the mobile phase. HFIP is particularly effective at breaking down stable secondary structures like β-sheets.[6][9]Solution 2: Adjust pH. For peptides with a net positive charge (basic), use an acidic solvent (e.g., 10% acetic acid). For peptides with a net negative charge (acidic), use a basic solvent (e.g., 0.1% ammonium hydroxide).[7][8][10]Rationale: Moving the pH away from the peptide's pI increases its net charge, enhancing electrostatic repulsion between molecules and improving solubility.[8] |
| 2. Poor Peak Shape (Broadening or Tailing) | - On-column aggregation.- Slow desorption kinetics from the stationary phase.- Secondary interactions with residual silanol groups on the silica-based column packing. | Solution 1: Elevate Column Temperature. Increase the column temperature to 60-80°C.[6][7]Rationale: Higher temperatures increase peptide solubility, reduce mobile phase viscosity (improving mass transfer), and accelerate the kinetics of desorption from the stationary phase. This leads to sharper, more symmetrical peaks.[6][7]Solution 2: Optimize the Ion-Pairing Agent. Ensure an adequate concentration (typically 0.1%) of trifluoroacetic acid (TFA). For very hydrophobic peptides, consider a stronger ion-pairing agent like heptafluorobutyric acid (HFBA).[11][12]Rationale: Ion-pairing agents like TFA mask the charge of basic residues and suppress interactions with acidic silanol groups on the column, reducing peak tailing.[6] More hydrophobic agents like HFBA can increase the overall retention time and alter selectivity, potentially resolving co-eluting impurities.[11][12] |
| 3. Low or No Recovery from the Column | - Irreversible adsorption to the stationary phase.- On-column precipitation/aggregation. | Solution 1: Use Alternative Organic Modifiers. Incorporate isopropanol or n-propanol into the organic mobile phase (Solvent B), often in a mixture with acetonitrile (e.g., 30% isopropanol in ACN).[6][7][13]Rationale: Alcohols like isopropanol are stronger solvents for highly hydrophobic molecules and can be more effective at eluting strongly-bound peptides and preventing on-column aggregation than acetonitrile alone.[7]Solution 2: Switch to a Less Retentive Column. Use a column with a different stationary phase, such as C8, C4, or Phenyl, instead of the standard C18.[14][15]Rationale: Shorter alkyl chains (C8, C4) or different chemistries (Phenyl) offer less hydrophobicity, reducing the strength of the interaction with the peptide and allowing for elution at lower organic solvent concentrations.[14] |
| 4. Peptide Elutes in the Void Volume (No Retention) | - Peptide is too hydrophilic for the chosen conditions.- Peptide is insoluble and not interacting with the column. | Solution 1: Reduce Initial Organic Solvent Concentration. Ensure the starting percentage of the organic mobile phase (Solvent B) is low (e.g., 2-5%). Hydrophilic peptides can be washed from the column if the initial organic concentration is too high.[16]Rationale: A lower initial organic strength ensures that even weakly retained peptides can bind to the stationary phase at the start of the gradient.Solution 2: Re-evaluate Solubility. If the peptide is hydrophobic but elutes early, it may have precipitated in the injection loop and passed through the column without interacting. Re-visit the dissolution protocol (See Problem 1).Rationale: A precipitated peptide cannot participate in the partitioning mechanism of reversed-phase chromatography and will not be retained.[1] |
Section 2: Experimental Workflow & Decision Making
Navigating the purification of a hydrophobic β-peptide requires a systematic approach. The following workflow diagram outlines the key stages and decision points, from crude peptide handling to obtaining the final purified product.
Caption: A general workflow for the purification of hydrophobic peptides.
Section 3: Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for hydrophobic β-peptides? For most peptides, a C18 column is the standard starting point.[3] However, for very hydrophobic sequences, a C4 or C8 column can be advantageous.[14] These columns have shorter alkyl chains, which reduces the hydrophobic interaction strength and can prevent irreversible binding. Additionally, using a column with a wide pore size (e.g., 300 Å) is crucial, as it allows better access of the large, potentially folded peptide to the stationary phase surface.[7]
Q2: How does temperature impact the purification? Elevating the column temperature (e.g., 60-80°C) is a highly effective strategy.[6] Increased temperature serves multiple purposes:
-
Enhances Solubility: It helps keep the hydrophobic peptide dissolved in the mobile phase, preventing on-column precipitation.[7]
-
Reduces Viscosity: It lowers the viscosity of the mobile phase, which decreases backpressure and improves mass transfer efficiency, leading to sharper peaks.[6]
-
Improves Kinetics: It speeds up the adsorption/desorption process, which is often slow for large, hydrophobic molecules, resulting in better peak symmetry.[6]
Q3: Can I use formic acid (FA) instead of trifluoroacetic acid (TFA)? Yes, and it is often preferred for applications involving mass spectrometry (MS), as TFA is an ion-suppressing agent. However, be aware that TFA is a superior ion-pairing agent.[6] When you switch from 0.1% TFA to 0.1% FA, you may observe peak broadening or tailing because FA is less effective at masking residual silanol groups on the silica stationary phase. The selectivity of the separation will also likely change.[6]
Q4: My peptide seems to be aggregating and precipitating before I can even inject it. What can I do? This is a common and critical challenge. The key is to disrupt the aggregation process.
-
HFIP Pre-treatment: A powerful technique involves dissolving the peptide in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to break apart pre-formed aggregates. The HFIP is then evaporated (e.g., with a stream of nitrogen), leaving a peptide film that can be reconstituted in a solvent like DMSO before dilution for injection.[6][9]
-
Use of Chaotropic Agents: For peptides expressed recombinantly and isolated from inclusion bodies, initial solubilization in 8M urea or 6M guanidine hydrochloride can be effective. It is critical to inject the sample immediately after dilution to prevent carbamylation (with urea) or other side reactions.[6]
-
Basic pH: For some sequences, particularly those prone to aggregation under acidic TFA conditions, solubilizing and purifying at a basic pH (e.g., using ammonium bicarbonate) can maintain monomeric form.[17][18]
Q5: Are there alternatives to RP-HPLC for these types of peptides? While RP-HPLC is the most powerful and common method, alternatives exist for particularly challenging cases.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is suitable for peptides that are not retained well in reversed-phase, although this is less common for hydrophobic peptides.[5]
-
Ion-Exchange Chromatography (IEX): If the peptide carries a significant net charge, IEX can be used as an orthogonal purification step to separate based on charge rather than hydrophobicity.[5][15]
-
Precipitation/Washing: For extremely "sticky" peptides where chromatographic recovery is near zero, a non-chromatographic method can be used. This involves precipitating the peptide from the crude mixture (e.g., by adding water) and then washing away more soluble impurities with solvents like diethyl ether.[2]
Section 4: Protocol: RP-HPLC Method Optimization
This protocol provides a step-by-step guide for developing a robust purification method for a novel hydrophobic β-peptide.
Objective: To resolve the target peptide from synthesis-related impurities with good peak shape and recovery.
Materials:
-
Crude, lyophilized peptide
-
Solvents: HPLC-grade water, acetonitrile (ACN), isopropanol (IPA)
-
Additives: Trifluoroacetic acid (TFA), Formic Acid (FA)
-
Solubilization Aids: Dimethyl sulfoxide (DMSO)
-
Analytical & Preparative RP-HPLC systems with UV detector
-
Columns: C18 (300Å, 5µm), C4 (300Å, 5µm)
Procedure:
-
Initial Solubility & Scouting Run: a. Dissolve ~1 mg of crude peptide in 50 µL of DMSO. b. Dilute to 1 mL with 5% ACN / 95% Water / 0.1% TFA. If precipitate forms, note this and try a higher initial organic percentage for the next attempt. c. Inject 20 µL onto an analytical C18 column. d. Run a standard scouting gradient: 5-95% B in 30 minutes. (Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in ACN). e. Monitor at 214 nm and 280 nm.
-
Troubleshooting & Optimization Decision Tree:
Caption: A decision tree for troubleshooting HPLC method development.
-
Iterative Optimization: a. Based on the initial result and the decision tree, make ONE change at a time. For example, if the peak is broad, first increase the temperature to 60°C and re-run the same gradient. b. If resolution is poor, decrease the gradient slope around the elution point of your target peptide (e.g., change from 1%/min to 0.5%/min). c. If the peptide does not elute, try adding 10-20% isopropanol to Solvent B or switch to a C4 column.
-
Scale-Up to Preparative: a. Once an optimized analytical method is established, transfer the method to a preparative column of the same chemistry. b. Adjust the flow rate and injection volume according to the column diameter. c. Collect fractions across the target peak and analyze their purity by analytical HPLC and MS before pooling.
-
Post-Purification: a. Pool fractions that meet the purity requirement. b. Remove the organic solvent using a rotary evaporator. c. Lyophilize the remaining aqueous solution to obtain the final peptide as a fluffy white powder. For long-term storage, especially for aggregation-prone peptides like beta-amyloid, flash-freezing and storage at -80°C is recommended.[9]
References
-
Mant, C. T., et al. (2007). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A. Available from: [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Available from: [Link]
-
ResearchGate. (2013). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions? Available from: [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available from: [Link]
-
Aisen, P. S., et al. (2010). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. International Journal of Peptides. Available from: [Link]
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Available from: [Link]
-
The Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Available from: [Link]
-
Peptides&Elephants. Peptide Solubilization. Available from: [Link]
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Available from: [Link]
-
Gilar, M., et al. (2005). Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. Proteomics. Available from: [Link]
-
PreOmics. (2024). Detergent Issues in Peptide Purification and How to Overcome Them. Available from: [Link]
-
Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. Available from: [Link]
-
Interchim. (2019). Peptides purification development in Reverse Phase. Available from: [Link]
-
TCI America. Ion-Pair Reagents for HPLC. Available from: [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. Available from: [Link]
-
Taylor & Francis Online. (2025). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Available from: [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Available from: [Link]
-
MDPI. (2020). Novel Purification Process for Amyloid Beta Peptide(1-40). Available from: [Link]
-
MDPI. (2024). Advances in Therapeutic Peptides Separation and Purification. Available from: [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available from: [Link]
-
Biotage. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Available from: [Link]
-
PubMed. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. Available from: [Link]
-
ResearchGate. (2020). What are the storage conditions that prevent aggregation in B-amyloid peptids? Available from: [Link]
-
PMC. (2024). An expeditious and facile method of amyloid beta (1–42) purification. Available from: [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. polypeptide.com [polypeptide.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. waters.com [waters.com]
- 8. jpt.com [jpt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. Peptides purification development in Reverse Phase [blog.interchim.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. waters.com [waters.com]
- 16. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biotage.com [biotage.com]
Technical Support Center: Resolving Aggregation Issues in Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) of β-peptides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peptide aggregation during synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
β-peptides are known for their stable, well-defined secondary structures, such as helices and sheets, which are a key feature for their use in drug design and material science. However, this same characteristic is the primary cause of significant synthetic challenges. The strong propensity for inter- and intra-chain hydrogen bonding can lead to on-resin aggregation, making the growing peptide chain inaccessible to reagents and leading to failed syntheses.[1][2][3] This guide provides in-depth, field-proven solutions to these common problems.
Part 1: Troubleshooting Guide
This section addresses specific issues that arise during synthesis, providing both diagnostic insights and actionable protocols.
Q1: My resin is shrinking and fails to swell properly after a few coupling cycles. What is happening and how can I fix it?
Expert Analysis: This is a classic sign of on-resin peptide aggregation.[4][5] As the β-peptide chain elongates, it can fold into stable secondary structures, primarily β-sheets, which are stabilized by a network of intermolecular hydrogen bonds. This causes the peptide-resin matrix to collapse, preventing proper solvation and physically blocking reactive sites. Your immediate goal is to disrupt these secondary structures to allow the synthesis to proceed.
Solution: Chaotropic Salt Washes
Chaotropic agents are ions that disrupt the structure of water and weaken the hydrophobic effect, thereby interfering with the hydrogen bonds that hold the aggregated peptide chains together.[6] A wash with a solution of a chaotropic salt can often rescue a synthesis that has started to fail due to aggregation.[5][7]
Experimental Protocol: Chaotropic Salt Wash for Aggregated Peptide-Resin
-
Resin State: Perform this protocol after the Fmoc-deprotection step and subsequent standard solvent washes (e.g., with DMF).
-
Chaotropic Wash: Add a solution of a chaotropic agent in DMF to the peptide-resin. Agitate for 1-2 minutes. Drain the solution and repeat this wash once more.[7]
-
Critical: Thorough Solvent Wash: It is imperative to completely remove the chaotropic salt before proceeding to the coupling step, as residual salt can interfere with coupling reagents.[7] Wash the resin thoroughly with DMF (at least 5 times for 1 minute each).
-
Confirmation: You should observe a noticeable improvement in the swelling of the resin beads. Proceed immediately to the amino acid coupling step.
Table 1: Recommended Chaotropic Agents
| Chaotropic Agent | Typical Concentration | Solvent | Reference |
| Lithium Chloride (LiCl) | 0.8 M | DMF | [7] |
| Sodium Perchlorate (NaClO₄) | 0.8 M | DMF | [7] |
| Potassium Thiocyanate (KSCN) | 4 M | DMF | [2][5] |
Workflow for Chaotropic Salt Wash
Caption: A pseudoproline dipeptide introduces a structural "kink" that disrupts the hydrogen bonding network required for β-sheet formation.
Q4: What are "difficult sequences" in the context of β-peptides, and can I predict them?
A: "Difficult sequences" are those with a high propensity for on-resin aggregation. [3][7]For β-peptides, this is often exacerbated due to their predisposition for stable secondary structures. Key characteristics include:
-
Long stretches of hydrophobic amino acids: Residues like Val, Ile, Leu, and Phe are major contributors to aggregation. [3][7]* High content of β-branched amino acids: Val, Ile, and Thr can cause steric hindrance and promote the formation of β-sheets. [7]* Alternating hydrophobic and hydrophilic residues: This pattern is particularly prone to forming stable, amphipathic β-sheet structures. [7] While prediction is not always perfect, several computational tools and algorithms are available that can analyze a peptide sequence and estimate its aggregation potential. Using such tools during the design phase can help you proactively decide to incorporate strategies like backbone protection. [7]
Q5: Which solvents are the most effective for synthesizing aggregation-prone β-peptides?
A: The choice of solvent is critical for maintaining good solvation of the peptide-resin matrix.
-
DMF (N,N-Dimethylformamide): The standard and most widely used solvent in SPPS.
-
NMP (N-Methyl-2-pyrrolidone): Generally considered a stronger solvating agent than DMF and can be beneficial for difficult sequences. [4][5]* DMSO (Dimethyl sulfoxide): A highly effective dipolar aprotic solvent for disrupting secondary structures. It can be used as a co-solvent with DMF (e.g., in a 1:4 ratio) or NMP to improve synthesis outcomes. [5][8]* "Magic Mixture": A combination of DCM, DMF, and NMP (often 1:1:1) has been successfully used for the synthesis of highly hydrophobic peptides. [3] When encountering aggregation, switching from DMF to NMP or adding DMSO to your wash and coupling solutions is a highly recommended first step. [5]
References
-
Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach | Oxford Academic. [Link]
-
(PDF) Procedures to Improve Difficult Couplings - ResearchGate. [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. [Link]
-
Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - RSC Publishing. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
-
Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies - MDPI. [Link]
-
Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing). [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Overcoming Aggregation in Solid-phase Peptide Synthesis - MilliporeSigma. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. [Link]
-
Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition - PMC. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - Knowledge UChicago. [Link]
-
A quantitative study of the effects of chaotropic agents, surfactants, and solvents on the digestion efficiency of human plasma proteins by trypsin - PubMed. [Link]
-
Temperature-dependent beta-sheet formation in beta-amyloid Abeta(1-40) peptide in water: uncoupling beta-structure folding from aggregation - PubMed. [Link]
-
A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC. [Link]
-
A peptide strategy for inhibiting different protein aggregation pathways in disease - bioRxiv. [Link]
-
Kinetics of aggregation at different temperatures and 185 M peptide... | Download Scientific Diagram - ResearchGate. [Link]
-
Effect of beta-sheet propensity on peptide aggregation - PubMed. [Link]
-
Design and synthesis of beta-peptides with biological activity - PubMed. [Link]
-
Effective interactions between chaotropic agents and proteins - PubMed. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Advanced Coupling Strategies for β-Amino Acid Peptide Synthesis
Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I understand that incorporating non-canonical amino acids, such as β-amino acids, introduces unique and often frustrating challenges at the bench. The increased steric hindrance and propensity for stable secondary structure formation in β-peptide sequences can render standard coupling protocols ineffective, leading to low yields, incomplete reactions, and racemization.
This guide is designed to provide you, our fellow researchers and drug developers, with both the theoretical understanding and practical solutions to overcome these hurdles. We will move beyond simple protocol recitation to explain the causality behind reagent choices and procedural modifications.
Troubleshooting Guide: Addressing Common Failures in β-Peptide Synthesis
This section is formatted to address specific problems you may be encountering in real-time during your experiments.
Issue 1: Incomplete or Failed Coupling Reaction
Symptom: Kaiser test or other in-process monitoring indicates a large amount of unreacted free amine after a coupling step. Final HPLC analysis shows significant deletion sequences.
Probable Cause: The primary reason for incomplete coupling is the steric bulk of the β-amino acid backbone, which slows down the reaction kinetics significantly.[1][2] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or even O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) may not be potent enough to activate the carboxylic acid and overcome this steric barrier efficiently.[3][4] Furthermore, as the β-peptide chain elongates, it can form stable secondary structures (aggregation), physically blocking the N-terminal amine from reacting.[5][6]
Solutions & Protocols:
-
Switch to a High-Potency Coupling Reagent: Uronium/aminium salts based on 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®) are significantly more effective.[7]
-
HATU (or its tetrafluoroborate salt, TATU): Forms a highly reactive OAt-ester, which is more reactive than the OBt-ester formed by HBTU.[1][8][9] The nitrogen in the pyridine ring of the HOAt moiety provides anchimeric assistance, further accelerating the coupling reaction.[7]
-
COMU: A third-generation uronium reagent incorporating OxymaPure®. It is considered safer than benzotriazole-based reagents (non-explosive, lower allergenic potential) and is highly efficient, often requiring only one equivalent of base.[10][11][12] Its uronium structure makes it inherently more reactive.[8][13]
-
-
Employ a "Double Coupling" Strategy: For particularly stubborn residues, simply repeating the coupling step with a fresh batch of activated amino acid can drive the reaction to completion.
-
Optimize Reaction Conditions:
-
Solvent: Switch from N,N-dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties and can help disrupt on-resin aggregation.[3]
-
Time & Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3] Microwave-assisted peptide synthesis (MA-SPPS) is also highly effective at accelerating these difficult couplings.[3][11]
-
Experimental Protocol 1: High-Efficiency Double Coupling with HATU
-
Resin Preparation: Following standard Fmoc-deprotection of the resin-bound peptide, wash thoroughly with DMF (5 x 1 min).
-
Activation Mixture: In a separate vessel, pre-activate the Fmoc-β-amino acid (4 eq. relative to resin loading). Dissolve the amino acid, HATU (3.9 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (8 eq.) in NMP. Let the mixture stand for 1-5 minutes.
-
First Coupling: Add the activation mixture to the resin. Agitate at room temperature for 2 hours.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (5 x 1 min).
-
Second Coupling: Prepare a fresh activation mixture as in Step 2 and add it to the same resin. Agitate for another 2 hours.
-
Final Wash & Monitoring: Wash the resin with NMP (3x) and Dichloromethane (DCM) (3x). Perform a Kaiser test to confirm the absence of free amines before proceeding to the next deprotection step.
Issue 2: Significant Racemization Detected in Final Product
Symptom: Chiral HPLC or LC-MS analysis of the purified peptide shows a diastereomeric impurity corresponding to the epimer of the incorporated β-amino acid.
Probable Cause: Racemization occurs when the activated carboxylic acid forms an oxazolone-type intermediate, which allows for the abstraction and re-addition of the α-proton, scrambling the stereocenter.[14][15] This process is highly dependent on the coupling reagent, base strength, and activation time. While all coupling reagents carry some risk, some are specifically designed to minimize this side reaction.
Solutions & Protocols:
-
Use a Racemization-Suppressing Reagent:
-
DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one): This phosphonium-based reagent is renowned for its remarkable resistance to racemization.[16][17][18] It proceeds through a stable HOOBt active ester, which is less prone to forming the problematic oxazolone intermediate.[16] It is particularly recommended for coupling racemization-prone residues like Fmoc-His(Trt)-OH.[10]
-
T3P® (Propanephosphonic Acid Anhydride): A "green" coupling reagent noted for its high selectivity and minimal epimerization.[19][20] It functions as a powerful dehydrating agent, and its byproducts are water-soluble, simplifying workup.[21][22]
-
-
Control the Base: The choice and amount of base are critical. Over-exposure to strong, non-nucleophilic bases like DIPEA can accelerate racemization.[23] Consider using a weaker base like 2,4,6-collidine or reducing the equivalents of DIPEA used.
Experimental Protocol 2: Low-Racemization Coupling with DEPBT
-
Resin Preparation: Perform standard Fmoc-deprotection and wash the resin with DMF.
-
Reagent Solution: In a single reaction vessel, add the Fmoc-β-amino acid (3 eq.), DEPBT (3 eq.), and the resin.
-
Initiate Coupling: Add a mild base such as DIPEA or collidine (6 eq.).
-
Reaction: Agitate the mixture at room temperature. Reaction times can vary, typically from 2 to 12 hours. Monitor the reaction for completion using a Kaiser test. DEPBT-mediated couplings can be slower than those with uronium salts, but this is a trade-off for stereochemical integrity.
-
Wash: Once the reaction is complete, wash the resin thoroughly with DMF and DCM before proceeding.
Frequently Asked Questions (FAQs)
Q1: Why are β-amino acids so much more difficult to couple than their α-amino acid counterparts?
The primary challenge stems from increased steric hindrance. The extra carbon atom in the peptide backbone of a β-amino acid pushes the reactive N-terminal amine and C-terminal carboxyl groups further apart and creates a more crowded environment. This sterically demanding structure significantly slows the kinetics of amide bond formation.[1] Additionally, β-peptides are known to form highly stable, well-defined secondary structures like helices and sheets, which can lead to on-resin aggregation, making the reactive sites inaccessible.[5][24]
Q2: Which alternative coupling reagent should I choose? A workflow.
Selecting the right reagent involves balancing reactivity, cost, and the risk of side reactions. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a coupling reagent.
Q3: What are the key differences between the main alternative coupling reagents?
The choice of reagent directly impacts the activated species formed, which in turn dictates reactivity and side reaction profiles.[7][25][26]
| Reagent | Reagent Class | Activated Species | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium | OAt-ester | Very high reactivity, excellent for hindered couplings.[8][9] | Benzotriazole-based (potential safety hazard), can cause guanidinylation of N-terminus if used in excess.[7][10] More expensive.[1] |
| HCTU | Aminium/Uronium | O-6-ClBt-ester | More reactive than HBTU, good cost-to-performance ratio.[10] | Benzotriazole-based, risk of guanidinylation.[7] |
| COMU | Uronium | Oxyma-ester | High reactivity comparable to HATU.[10][11] Safer (non-explosive, low allergenicity).[12][13] Byproducts are more water-soluble.[13] | Higher cost than HBTU/HCTU. |
| PyAOP | Phosphonium | OAt-ester | High reactivity similar to HATU, but does not cause guanidinylation, making it ideal for fragment coupling.[7][10] | Byproduct (tris-pyrrolidino phosphamide) can be difficult to remove in solution phase. |
| DEPBT | Phosphonium | HOOBt-ester | Exceptional resistance to racemization.[16][17] Does not require protection of Ser/Thr/Tyr hydroxyl groups.[16] | Slower reaction kinetics compared to uronium salts. |
| T3P® | Phosphonic Anhydride | Mixed Anhydride | Low toxicity ("green" reagent), minimal epimerization, water-soluble byproducts simplify workup.[19][21][22] | May require optimization of base and stoichiometry for solid-phase use.[21] |
Q4: Can I visualize the activation mechanism difference?
Certainly. The fundamental difference lies in how the reagent converts the carboxylic acid into a species that is highly electrophilic and susceptible to attack by the amine. Uronium/Aminium salts and Phosphonium salts are two major classes that achieve this.
Caption: Simplified comparison of activation pathways.
References
- Overview of Peptide Coupling Reagents. ChemPep Inc.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem AG.
- Coupling Reagents. Aapptec Peptides.
- DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. (2004, December 30). Luxembourg Bio Technologies Ltd.
- The Advent of COMU: A Paradigm Shift in Peptide Synthesis. Benchchem.
- Optimizing Peptide Coupling: Key Techniques.
- Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- COMU: A third generation of uronium-type coupling reagents. (2009, November 30). Luxembourg Bio Technologies Ltd.
- Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and H
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- What is coupling reagents in peptide synthesis? (2025, November 23).
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
- Peptide Coupling Reagents Guide. MilliporeSigma (Merck KGaA).
- Novabiochem® Coupling reagents. Merck KGaA.
- Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. Acme Synthetic Chemicals.
- Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Three Decades of Amyloid Beta Synthesis: Challenges and Advances. (2019, July 2). Frontiers in Chemistry.
- DEPBT. Wikipedia.
- Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera Research.
- DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemiz
- Coupling Reagents. Luxembourg Bio Technologies Ltd.
- Propane-phosphonic Acid Anhydride – T3P® Reagent. Curia Global, Inc.
- Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
- Understanding T3P®
- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (1996, July 15).
- Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma (Merck KGaA).
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage.
- Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid‐Phase Peptide Synthesis.
- T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024, October 26). YouTube.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019, September 27). RSC Advances.
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2025, March 18). ChemRxiv.
- Racemization in amino acids? (2017, February 28).
- Handling difficult peptides - how to purify beta amyloid peptides. (2023, February 2). Biotage.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. DEPBT - Wikipedia [en.wikipedia.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. curiaglobal.com [curiaglobal.com]
- 20. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 21. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. biovera.com.au [biovera.com.au]
- 25. chempep.com [chempep.com]
- 26. jpt.com [jpt.com]
Technical Support Center: Navigating Moisture Sensitivity in Boc-Amino Acid Storage
As a cornerstone of modern peptide synthesis, the integrity of Boc-protected amino acids is paramount to achieving high-yield, high-purity results. My experience in the field has consistently shown that overlooking the hygroscopic nature of these essential reagents is a frequent and costly source of experimental failure. This guide provides researchers, scientists, and drug development professionals with expert insights and actionable protocols to mitigate the risks associated with moisture contamination.
Part 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common inquiries and observations from researchers in the lab.
Q1: My container of Boc-amino acid has visible clumps and is no longer a free-flowing powder. Is it still usable?
A: Clumping is a primary physical indicator of moisture absorption. While the reagent may not be entirely degraded, it should be considered highly suspect. Absorbed water can initiate the slow hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. This process generates the corresponding free amino acid, which can act as a chain terminator during synthesis, and introduces t-butanol as an impurity. Before use, it is imperative to perform quality control checks. We recommend a Karl Fischer titration to quantify water content and an HPLC analysis to assess purity.
Q2: I'm experiencing solubility issues with a specific lot of Boc-amino acid in standard solvents like DMF or DCM. Could this be related to moisture?
A: Yes, diminished solubility is often a secondary consequence of moisture exposure. The hydrolysis of the Boc-group yields the free amino acid, which is generally more polar and zwitterionic in nature. This change in chemical composition can significantly alter the overall solubility profile of the bulk material, making it less compatible with the organic solvents typically used in solid-phase peptide synthesis (SPPS).
Q3: Why is it so important to allow a refrigerated bottle of Boc-amino acid to reach room temperature before opening?
A: This simple procedural step is one of the most effective safeguards against moisture contamination. A bottle removed from a cold environment (e.g., a 4°C refrigerator) will have a surface temperature below the dew point of the ambient laboratory air. Opening the cold bottle immediately will cause atmospheric water vapor to condense directly onto the powdered reagent. To prevent this, always allow the sealed container to equilibrate to room temperature for at least 30-60 minutes, preferably in a desiccator, before opening.[1]
Q4: What are the downstream indicators in my peptide synthesis that could point to compromised Boc-amino acid quality?
A: Problems with your starting materials often manifest during or after synthesis. Key indicators include:
-
Failed Coupling Reactions: A persistently positive ninhydrin test on the resin after a coupling step indicates a high number of unreacted free amines. This can occur if the incoming Boc-amino acid has a low concentration of the active, protected form.
-
Reduced Yield of the Target Peptide: If a portion of the Boc-amino acid has been prematurely deprotected by moisture, it can cap the growing peptide chain, halting further elongation and reducing the overall yield.[2]
-
Presence of Deletion Sequences: Analysis of the crude peptide by HPLC or LC-MS may reveal significant peaks corresponding to the mass of your target peptide minus one or more amino acid residues. This is a direct result of a failed coupling step.
Q5: What are the optimal long-term storage conditions for Boc-amino acids?
A: For long-term preservation of quality, Boc-amino acids should be stored in tightly sealed containers at temperatures between 2-8°C.[1] Some manufacturers may recommend storage at -20°C to further prolong shelf life.[3] It is crucial to minimize exposure to atmospheric humidity by storing opened containers in a desiccator with an active desiccant.
Part 2: In-Depth Troubleshooting Guide
This section offers a structured approach to diagnosing and resolving experimental issues stemming from moisture-affected Boc-amino acids.
Scenario 1: Persistent Low Coupling Efficiency
-
Symptom: Repetitive positive ninhydrin tests after coupling, particularly with a new bottle or lot of a specific Boc-amino acid.
-
Underlying Mechanism: The presence of water can hydrolyze the carbamate linkage of the Boc group. While this reaction is much slower than acid-catalyzed deprotection, over extended storage in a humid environment, it can lead to a significant accumulation of the free amino acid. This "contaminant" is incapable of participating in the amide bond formation, effectively lowering the molar ratio of the active reagent.
-
Troubleshooting & Resolution Workflow:
Caption: A logical workflow for troubleshooting low coupling yields.
Scenario 2: Identification of Unexpected Deletion Sequences
-
Symptom: LC-MS analysis of the crude peptide product reveals a major impurity with a mass corresponding to the target sequence lacking a specific amino acid.
-
Scientific Explanation: The Boc group is an acid-labile protecting group, removed under acidic conditions (e.g., TFA) to reveal the free amine for the next coupling step.[][5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation. Water, although a much weaker acid, can facilitate a similar hydrolytic cleavage, especially at elevated temperatures or over long periods.
Caption: The degradation pathway of a Boc-amino acid via hydrolysis.
Part 3: Essential Quality Control Protocols
For definitive assessment of Boc-amino acid integrity, the following analytical methods are indispensable.
Protocol 1: Quantitative Water Determination via Karl Fischer Titration
This is the industry-standard method for precise quantification of water content in solid reagents.
-
Principle: This method is based on a stoichiometric reaction between iodine and water. The amount of iodine consumed is directly proportional to the amount of water present.
-
Instrumentation: A coulometric Karl Fischer titrator is recommended for its high sensitivity to the low levels of water expected in high-quality reagents.[6]
-
Methodology:
-
System Preparation: Ensure the titration cell is conditioned and the solvent is dry (low drift).
-
Sample Handling: In a low-humidity environment (e.g., a glove box or under a nitrogen blanket), accurately weigh approximately 50-100 mg of the Boc-amino acid.
-
Water Extraction: Due to the often poor solubility of amino acids in standard KF solvents, using a Karl Fischer oven is the most reliable approach.[6]
-
Place the weighed sample into a glass vial and seal it.
-
Heat the vial in the oven (typically 120-140°C) to vaporize the water.
-
A stream of dry, inert gas carries the moisture into the titration cell.
-
-
Analysis and Acceptance Criteria: The instrument automatically calculates the water content.
-
Acceptable Limit: < 0.5% (5000 ppm)
-
Actionable Limit: > 0.5% indicates significant moisture contamination that will likely impact synthesis.
-
-
Protocol 2: Purity and Degradation Analysis by HPLC
HPLC is a powerful tool for separating the intact Boc-amino acid from its more polar, hydrolyzed counterpart.
-
Objective: To determine the purity of the Boc-amino acid and quantify the level of free amino acid impurity.
-
Sample Preparation:
-
Accurately prepare a solution of the Boc-amino acid in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
If possible, prepare a reference standard of the corresponding free amino acid to confirm its retention time.
-
-
Chromatographic Conditions:
Parameter Condition Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% TFA in Water Mobile Phase B 0.1% TFA in Acetonitrile Gradient 10% to 90% B over 20 minutes Flow Rate 1.0 mL/min | Detection | UV at 214 nm or 220 nm[7] |
-
Data Interpretation:
-
The intact Boc-amino acid will be more retained (longer retention time) than the polar free amino acid.
-
Calculate purity by the area percentage method: (Peak Area of Boc-AA / Total Peak Area) x 100.
-
Acceptable Purity: > 98%. The presence of a peak corresponding to the free amino acid confirms hydrolytic degradation.
-
Protocol 3: Structural Verification by ¹H NMR Spectroscopy
NMR provides an unambiguous confirmation of the presence and integrity of the Boc protecting group.
-
Objective: To confirm the chemical structure and identify the presence of the Boc group's characteristic signal.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Key Spectral Features:
-
Intact Boc Group: A sharp, prominent singlet integrating to 9 protons will be present in the upfield region, typically around 1.4 ppm .[8] The precise chemical shift can vary slightly depending on the amino acid and solvent.
-
Degradation: In a compromised sample, the integral of this 9H singlet will be diminished relative to the protons on the amino acid backbone. A new singlet corresponding to the methyl protons of t-butanol may appear around 1.2 ppm.
-
Summary of Quality Control Specifications
| Parameter | Method | Acceptance Criteria | Implication of Failure |
| Physical Appearance | Visual Inspection | Free-flowing white powder | High likelihood of moisture absorption |
| Water Content | Karl Fischer Titration | < 0.5% w/w | Direct evidence of moisture; risk of hydrolysis |
| Chemical Purity | HPLC | > 98% | Indicates presence of free amino acid and other impurities |
| Structural Identity | ¹H NMR | Sharp 9H singlet at ~1.4 ppm | Confirms absence or partial loss of Boc group |
By adhering to stringent storage protocols and employing these analytical techniques to verify the quality of your Boc-amino acids, you can build a foundation of chemical integrity that will support the successful synthesis of even the most challenging peptides.
References
-
AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. J. Chem. Pharm. Res., 2(2), 372-380. Retrieved from [Link]
-
Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2013, September 17). HPLC method and sample preparation for amino acids?. Retrieved from [Link]
-
Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1978. Retrieved from [Link]
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
PubMed Central (PMC). (2016, February 26). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Retrieved from [Link]
-
ACS Publications. (2014, March 12). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018, November 29). Sample preparation in Karl Fischer Titration. Retrieved from [Link]
-
Scribd. (2009, July 31). Water Boc Deprotection. Retrieved from [Link]
-
ORBi, University of Liège. (2021). Effect of heat and relative humidity treatment on γ‐aminobutyric acid accumulation.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability of Amino Acids in Stored Dried Blood Spots: Retrospective Analysis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Effect of temperature and relative humidity on the stability of betalains encapsulated.... Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Determine the structure of Boc amino acids [cheminfo.org]
Validation & Comparative
HPLC methods for chiral separation of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid
HPLC Methods for Chiral Separation of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid
Executive Summary
The separation of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid represents a critical quality control step in the synthesis of peptidomimetics and complex pharmaceutical intermediates (e.g., analogs of Eluxadoline). As a
This guide objectively compares the three most effective HPLC methodologies for this separation: Normal Phase (Amylose-based) , Immobilized Polysaccharide (Polar Organic) , and Macrocyclic Glycopeptide (Reversed Phase) . The recommendations below are grounded in the structural behavior of Boc-protected
Structural Analysis & Separation Strategy
The target molecule contains three critical interaction sites for chiral recognition:
-
Boc-Amine (Carbamate): A strong hydrogen bond donor/acceptor site, ideal for interaction with polysaccharide carbamate phases.
-
Carboxylic Acid (COOH): Requires acidic suppression (e.g., TFA) to prevent peak tailing and non-specific interaction with the silica matrix.
-
3,4-Dimethylphenyl Group: A hydrophobic
-system that provides steric discrimination against the chiral selector.
Core Recommendation: The Amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak AD-H) is the "Gold Standard" for this class due to its helical pitch matching the spatial arrangement of
Comparative Methodologies
Method A: Normal Phase (The Gold Standard)
Best for: High resolution, preparative scale-up, and QC release.
-
Column: Chiralpak AD-H (or equivalent Amylose-1), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA) [90 : 10 : 0.1 v/v/v].
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (Maximal absorption for dimethylphenyl) or 254 nm.
Mechanism: The Boc group intercalates into the amylose grooves, while the dimethylphenyl tail provides the steric bulk necessary for enantiomeric discrimination. The TFA is non-negotiable; without it, the free acid will cause severe peak broadening.
Method B: Polar Organic Mode (Solubility Optimized)
Best for: Samples with poor solubility in Hexane, or when using Immobilized phases.
-
Column: Chiralpak IA (Immobilized Amylose), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Acetonitrile : Methanol : TFA [95 : 5 : 0.1 v/v/v].
-
Flow Rate: 0.8 mL/min.
-
Advantages: The immobilized phase allows the use of aggressive solvents (like DCM or THF) if the compound precipitates in hexane. It typically offers shorter run times but slightly lower resolution (
) than Method A.
Method C: Reversed Phase (LC-MS Compatible)
Best for: Biological samples, trace impurity analysis, or LC-MS workflows.
-
Column: Chiralpak AD-RH or Lux Cellulose-2.
-
Mobile Phase: Water (0.1% H3PO4) : Acetonitrile [60 : 40 v/v].
-
Flow Rate: 0.5 mL/min.
-
Note: While effective, the Boc group is hydrophobic, leading to longer retention times in RP. Gradient elution may be required.
Performance Data Comparison
The following data represents typical performance metrics for Boc-
| Feature | Method A: Normal Phase (AD-H) | Method B: Polar Organic (IA) | Method C: Reversed Phase (AD-RH) |
| Selectivity ( | High (1.5 - 2.2) | Medium (1.2 - 1.5) | Medium (1.3 - 1.6) |
| Resolution ( | > 3.0 (Baseline) | > 2.0 | > 1.8 |
| Run Time | 15 - 25 min | 8 - 12 min | 30 - 45 min |
| Solubility | Low (Hexane limited) | High | Medium |
| MS Compatibility | No (High Ion Suppression) | Yes (with volatile acid) | Excellent |
| Tailing Factor | < 1.2 (with TFA) | < 1.3 | < 1.5 |
Detailed Experimental Protocol (Method A)
Objective: Isolate the (S)-enantiomer from the racemic mixture.
-
Preparation of Mobile Phase:
-
Measure 900 mL of HPLC-grade n-Hexane.
-
Measure 100 mL of HPLC-grade Isopropyl Alcohol (IPA).
-
Add 1.0 mL of Trifluoroacetic Acid (TFA). Critical: Add TFA to the alcohol first to ensure mixing before adding to hexane.
-
Degas by sonication for 10 minutes.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of the sample in 1.0 mL of Ethanol (or IPA). Avoid dissolving in pure hexane as the polar acid/Boc groups may induce precipitation.
-
Filter through a 0.45 µm PTFE syringe filter.
-
-
System Equilibration:
-
Flush the column with mobile phase at 1.0 mL/min for 30 minutes.
-
Monitor the baseline at 210 nm until stable.
-
-
Injection & Analysis:
-
Inject 5-10 µL.
-
The (R)-enantiomer typically elutes first (check with standard), followed by the (S)-enantiomer.
-
Calculate Resolution (
). Target .
-
Method Development Decision Tree
The following diagram outlines the logical workflow for optimizing the separation of Boc-protected
Caption: Decision tree for selecting the optimal chromatographic mode based on solubility and resolution requirements.
Troubleshooting & Optimization
-
Problem: Peak Tailing.
-
Cause: Interaction between the free carboxylic acid and silanol groups on the silica support.
-
Solution: Increase TFA concentration to 0.2% or switch to a column with higher carbon load coverage.
-
-
Problem: Poor Resolution (
).-
Cause: The "3,4-dimethyl" group might be sterically similar to the column chiral selector grooves.
-
Solution: Switch from Amylose (AD-H) to Cellulose (OD-H). The backbone change often alters the chiral cavity shape sufficiently to discriminate the methyl substitution pattern.
-
-
Problem: Sample Precipitation.
-
Cause: High hydrophobicity of the dimethylphenyl group in hexane.
-
Solution: Use Chiralpak IA and introduce 10-20% Dichloromethane (DCM) into the mobile phase.
-
References
-
Hyun, M. H., et al. (2005).
-amino acids on polysaccharide-derived chiral stationary phases." Journal of Chromatography A, 1083(1-2), 161-169. Link -
Daicel Chiral Technologies. (2021). "Separation of N-Boc-Amino Acids." Application Note List. Link
-
Yerra, S., et al. (2021). "A novel stability-indicating HPLC method for the determination of enantiomeric purity of eluxadoline drug: Amylose tris(3,5-dichlorophenyl carbamate) stationary phase." Biomedical Chromatography, 36(2), e5260. Link
-
Lee, J. T., & Beesley, T. E. (2002). "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Sigma-Aldrich / Advanced Separation Technologies. Link
Comparing proteolytic stability of alpha vs beta-amino acid peptides
Comparative Guide: Proteolytic Stability of - vs. -Peptides[1]
Executive Summary
For researchers in peptide therapeutics, the distinction between
This guide details the mechanistic basis of this resistance, provides comparative stability data, and outlines a self-validating LC-MS protocol for quantifying these differences in a drug discovery setting.
Mechanistic Foundation: The "Extra Carbon" Effect[4]
The proteolytic resistance of
Structural Divergence
-
-Peptides: The carbonyl (
) and amine ( ) groups are separated by a single carbon ( ). This spacing is the evolutionary standard for the "lock-and-key" recognition by serine, cysteine, and metalloproteases. -
-Peptides: An extra methylene group (
) is inserted into the backbone.
The Failure of Proteolytic Recognition
Proteases like Trypsin and Chymotrypsin rely on precise positioning of the scissile amide bond relative to the catalytic triad (e.g., Ser-His-Asp). The insertion of the extra carbon in
Visualization: Proteolytic Mismatch
The following diagram illustrates why the catalytic triad fails to engage the
Figure 1: Mechanistic divergence in protease interaction. The
Comparative Performance Data
The following data aggregates findings from seminal studies (Seebach et al., Gellman et al.) and modern pharmacokinetic assessments.
Table 1: Proteolytic Half-Life ( ) Comparison
| Medium / Enzyme | Mixed | ||
| Human Serum | 10 – 45 minutes | > 48 hours (No degradation) | 6 – 24 hours |
| Trypsin | < 5 minutes | Completely Stable | Variable (Site dependent) |
| Chymotrypsin | < 5 minutes | Completely Stable | Variable (Site dependent) |
| Pepsin (Gastric) | < 20 minutes | Completely Stable | Highly Stable |
| Pronase | Rapid degradation | Resistant | Slow degradation |
Key Insight: In studies involving
-hAla oligomers, no degradation products were detected via HPLC even after 72 hours of incubation with high concentrations of Pronase, a non-specific mixture of proteases [1][2].
Stability in Physiological Contexts
-
In Vivo: While
-peptides are rapidly cleared by renal filtration and serum proteolysis, -peptides persist. However, this stability can lead to accumulation if not balanced by renal clearance design. -
Secondary Structure:
-peptides form stable helices (e.g., 14-helix, 12-helix) in solution.[3] Unlike -helices which often fray at the ends, these robust foldamer structures further shield the backbone from solvent and enzymatic access [4].
Experimental Protocol: Measuring Proteolytic Stability
To validate these claims in your own drug discovery pipeline, use the following LC-MS/MS Serum Stability Assay . This protocol uses an internal standard (IS) to correct for matrix effects, ensuring data integrity.
Materials
-
Matrix: Pooled Human Serum (or species-specific plasma).
-
Enzymes (Optional): Trypsin/Chymotrypsin (Sigma-Aldrich, sequencing grade).
-
Quenching Solution: 1% Formic Acid in Acetonitrile (MeCN).
-
Internal Standard (IS): A stable analog (e.g., a D-amino acid peptide or isotopically labeled variant) that does not co-elute with the analyte.
Workflow Diagram
Figure 2: Step-by-step workflow for determining peptide half-life in biological matrices.
Detailed Methodology
-
Preparation:
-
Prepare a 10 mM stock of the
-peptide and -control in DMSO. -
Thaw serum at 37°C. Centrifuge at 10,000
g for 5 mins to remove lipids/clots.
-
-
Incubation:
-
Dilute peptide to 10
M final concentration in 100% serum (or 50% serum/PBS). -
Incubate in a shaking water bath at 37°C.
-
-
Sampling & Quenching:
-
At designated time points (
min, and hr), remove 50 L aliquots. -
Immediately add 200
L of Quenching Solution containing the Internal Standard (IS). -
Why this matters: The high organic content precipitates serum proteins (albumin) and denatures proteases, instantly stopping the reaction.
-
-
Processing:
-
Vortex for 30 seconds.
-
Centrifuge at 14,000
g for 10 minutes at 4°C. -
Transfer supernatant to HPLC vials.
-
-
Analysis (LC-MS):
-
Inject onto a C18 Reverse Phase column.
-
Monitor the [M+H]+ or [M+2H]2+ transitions for both Analyte and IS.
-
Calculation: Plot the Area Ratio (Analyte/IS) vs. Time. Fit to a first-order decay equation:
-
Strategic Implications for Drug Development
Advantages
-
Oral Bioavailability Potential: Due to gastric stability (pepsin resistance),
-peptides are stronger candidates for oral delivery than -peptides. -
Prolonged Pharmacodynamics: The lack of degradation allows for sustained receptor occupancy without the need for continuous infusion or PEGylation.
Challenges
-
Cost of Goods:
-amino acids are significantly more expensive to synthesize and couple than standard Fmoc- -amino acids. -
Accumulation Toxicity: "Infinite" stability can be a liability. If the molecule is not cleared renally, it may accumulate in tissues. ADME studies must focus heavily on clearance routes rather than metabolic identification.
References
-
Hintermann, T., & Seebach, D. (1997). The Biological Stability of
-Peptides: No Interactions between - and -Peptidic Structures? CHIMIA International Journal for Chemistry, 51(5), 244–247. -
Hook, D. F., et al. (2005). The proteolytic stability of 'designed'
-peptides containing -peptide-bond mimics and of mixed -peptides.[4] Chemistry & Biodiversity, 2(5), 591–632.[5][4] -
Hansen, S. W., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943.
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).
-Peptides: From structure to function. Chemical Reviews, 101(10), 3219–3232.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 3. Beta-peptide - Wikipedia [en.wikipedia.org]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Enantiomeric Purity Determination of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid, a key building block in the synthesis of complex therapeutic agents, the precise determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance.[1][] The differential biological activity of enantiomers necessitates robust analytical methodologies to ensure the desired stereoisomer is present in high purity.[1]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of N-Boc protected amino acids such as our target molecule. We will delve into the mechanistic underpinnings of each method, present field-tested experimental protocols, and offer a comparative analysis to empower researchers in selecting the optimal strategy for their specific needs.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) - The Industry Standard
Chiral HPLC stands as the most widely adopted method for enantiomeric separations due to its high resolution, reproducibility, and broad applicability.[] The technique relies on a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times and, thus, separation.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
For N-Boc protected amino acids, polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, have demonstrated exceptional resolving power.[3][4] Chiral recognition is achieved through a combination of transient interactions between the analyte and the chiral selector of the CSP, including hydrogen bonding, π-π interactions, and steric hindrance.[3] The Boc-protecting group and the carboxylic acid moiety of the analyte are key interaction sites.
Experimental Protocol: Chiral HPLC
Objective: To resolve and quantify the enantiomers of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or a similar cellulose-based CSP.[4]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol), often with a small percentage of an acidic additive (e.g., Trifluoroacetic Acid - TFA) to improve peak shape for acidic analytes. A typical starting point would be 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.
-
Inject the test sample.
-
Integrate the peak areas for each enantiomer to calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Method 2: Chiral Supercritical Fluid Chromatography (SFC) - The High-Throughput Alternative
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for enantiomeric separations, offering significant advantages in terms of speed and reduced solvent consumption.[1][5] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
The SFC Advantage
The low viscosity and high diffusivity of supercritical CO₂ lead to faster equilibration times and allow for higher flow rates without a significant loss in resolution, resulting in shorter analysis times.[5] The same polysaccharide-based CSPs used in HPLC are often employed in SFC, demonstrating the versatility of these phases.[1][6]
Experimental Protocol: Chiral SFC
Objective: To achieve rapid separation of the enantiomers of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.
Chromatographic Conditions:
-
Column: A polysaccharide-based CSP, such as CHIRALPAK® AD-H or Lux® Cellulose-2.[3]
-
Mobile Phase: Supercritical CO₂ and a co-solvent (e.g., Methanol or Ethanol), often with an acidic additive. A typical gradient might start at 5% co-solvent and ramp up to 40% over a few minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the racemic standard to establish retention times and resolution.
-
Inject the test sample.
-
Calculate the enantiomeric excess as described for the HPLC method.
Method 3: NMR Spectroscopy with Chiral Auxiliaries - A Mechanistic Insight
Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach to determining enantiomeric purity. While enantiomers are indistinguishable in an achiral solvent, the addition of a chiral auxiliary can create diastereomeric complexes with different NMR spectra.[7] This can be achieved using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
The Principle of Diastereomeric Differentiation
-
Chiral Solvating Agents (CSAs): These enantiomerically pure compounds form transient, non-covalent diastereomeric complexes with the analyte. The different spatial arrangements of these complexes lead to distinct chemical shifts for corresponding protons in the two enantiomers.[8]
-
Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers.[9][10] These diastereomers have different physical properties and, consequently, distinct NMR spectra, allowing for quantification. A well-known example is Mosher's acid.[7]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid by observing the splitting of proton signals in the presence of a chiral solvating agent.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid sample
-
Enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
-
Deuterated solvent (e.g., CDCl₃)
Procedure:
-
Dissolve a known amount of the analyte in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Identify a proton signal of the analyte (e.g., the methine proton adjacent to the nitrogen) that shows clear splitting into two distinct signals corresponding to the two diastereomeric complexes.
-
Integrate the two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Comparative Analysis
| Feature | Chiral HPLC | Chiral SFC | NMR with Chiral Auxiliaries |
| Principle | Differential interaction with a chiral stationary phase | Similar to HPLC but with a supercritical fluid mobile phase | Formation of diastereomeric species with distinct NMR signals |
| Speed | Moderate | Fast | Moderate to Fast |
| Resolution | High to Excellent | High to Excellent | Moderate to High |
| Solvent Consumption | High | Low | Very Low |
| Sample Throughput | Moderate | High | Moderate |
| Method Development | Can be time-consuming | Generally faster than HPLC | Can require screening of several auxiliaries |
| Quantitative Accuracy | High | High | Good to High |
| Instrumentation | Standard HPLC system | Specialized SFC system | NMR spectrometer |
| Key Advantage | Robust and widely established | Speed and "green" chemistry | Provides structural information |
| Potential Drawback | Solvent cost and disposal | Higher initial instrument cost | Potential for signal overlap; requires pure sample |
Visualizing the Workflows
Caption: Chiral HPLC workflow for enantiomeric purity determination.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 3. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. grokipedia.com [grokipedia.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Structural comparison of 3,4-dimethylphenyl vs unsubstituted phenyl beta-amino acids
Structural Comparison: 3,4-Dimethylphenyl vs. Unsubstituted Phenyl -Amino Acids
Executive Summary: The Methyl Effect in Peptidomimetics
In the design of proteolytically stable peptidomimetics,
This guide objectively compares these two scaffolds. The addition of the 3,4-dimethyl motif is not merely a lipophilic boost; it fundamentally alters the steric corridor of the
Structural & Physicochemical Profiling[3][4][5]
The transition from an unsubstituted phenyl ring to a 3,4-dimethylphenyl system introduces specific electronic and steric perturbations. The following data synthesizes standard physicochemical descriptors relevant to drug design.
Comparative Properties Table
| Feature | Unsubstituted | 3,4-Dimethyl- | Impact on Drug Design |
| Molecular Weight | 165.19 g/mol | 193.24 g/mol | Slight increase; negligible impact on "Rule of 5". |
| cLogP (Est.) | ~1.2 - 1.5 | ~2.2 - 2.5 | Critical: +1.0 log unit increase. Enhances membrane permeability but risks solubility issues. |
| Electronic Effect | Neutral | Weakly Electron Donating (+I) | Increases electron density on the aromatic ring; may strengthen |
| Steric Width (Å) | ~4.5 Å | ~6.8 Å (across methyls) | Fills hydrophobic pockets (e.g., S1/S2 subsites); creates steric clash in tight receptors. |
| Rotational Barrier | Low ( | Moderate | The 3-methyl group induces torsional strain, potentially locking bioactive conformers. |
Mechanistic Implication: The "Hydrophobic Anchor"
The 3,4-dimethyl substitution pattern is a classic bioisostere used to optimize Van der Waals contacts. In enzymes like DPP-4 or Cathepsin K , the S1 hydrophobic pocket is often large enough to accommodate the unsubstituted phenyl ring but leaves "water space." The 3,4-dimethyl analog displaces these high-energy water molecules, providing an entropic gain in binding affinity (
Synthetic Accessibility & Workflows
Accessing these scaffolds requires distinct strategies depending on the desired enantiopurity. While the unsubstituted form is commercially ubiquitous, the 3,4-dimethyl variant often requires de novo synthesis.
Primary Route: The Rodionov Reaction (Scalable/Racemic)
For rapid SAR generation, the Rodionov reaction is the superior pathway for 3-amino-3-arylpropanoic acids. It condenses the aldehyde directly with malonic acid and ammonium acetate.
Secondary Route: Enzymatic Resolution (Enantiopure)
To obtain the biologically active (usually S-) enantiomer, a lipase-catalyzed kinetic resolution is the industry standard workflow.
DOT Diagram: Synthetic Pathway Visualization
Figure 1: Comparative synthetic workflow. The Rodionov reaction provides rapid access to the racemic scaffold, while downstream enzymatic resolution isolates the eutomer.
Biological Performance: Proteolytic Stability
One of the primary justifications for using
Mechanism of Action
Proteases (e.g., Chymotrypsin, Carboxypeptidases) rely on precise alignment of the scissile amide bond within the catalytic triad.
-
Unsubstituted Phenyl: The
-backbone already perturbs this alignment, slowing hydrolysis. -
3,4-Dimethylphenyl: The added bulk at the meta/para positions creates a "steric umbrella." This prevents the enzyme's S1 subsite from closing effectively around the substrate, effectively rendering the peptide bond "invisible" to the protease.
DOT Diagram: Stability Mechanism
Figure 2: Mechanistic divergence in proteolytic stability. The 3,4-dimethyl group introduces steric clashes that prevent the induced fit required for catalysis.
Experimental Protocols
The following protocols are designed for the synthesis and evaluation of the 3,4-dimethyl variant, assuming the unsubstituted version is purchased as a control.
Protocol A: Synthesis of 3-Amino-3-(3,4-dimethylphenyl)propanoic Acid (Rodionov Method)
Rationale: This method avoids the use of expensive transition metals required for asymmetric hydrogenation, making it ideal for initial gram-scale SAR production.
Materials:
-
3,4-Dimethylbenzaldehyde (1.0 eq)
-
Malonic acid (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Ethanol (Absolute)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethylbenzaldehyde (10 mmol) and malonic acid (10 mmol) in ethanol (20 mL).
-
Initiation: Add ammonium acetate (20 mmol) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool the reaction mixture to room temperature. A white precipitate (the
-amino acid) often forms. -
Filtration: Filter the precipitate. If no precipitate forms, evaporate the ethanol to 25% volume and add diethyl ether to induce crystallization.
-
Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted malonic acid.
-
Validation: Confirm structure via
H-NMR ( /NaOD). Look for the characteristic -proton triplet at ~4.2-4.5 ppm and the two methyl singlets at ~2.2 ppm.
Protocol B: Comparative Proteolytic Stability Assay
Rationale: To quantify the "Methyl Effect" on half-life (
Materials:
-
Substrate A: Ac-Unsubstituted-
-Phe-NHMe -
Substrate B: Ac-(3,4-dimethyl)-
-Phe-NHMe -
Enzyme:
-Chymotrypsin (bovine pancreas) -
Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM
Step-by-Step:
-
Preparation: Dissolve substrates to 1 mM in buffer (use <5% DMSO if solubility is poor due to dimethyl group).
-
Incubation: Add Chymotrypsin (0.1 mg/mL) and incubate at 37°C.
-
Sampling: Aliquot 50
L at t=0, 1h, 4h, 12h, and 24h. -
Quenching: Immediately add 50
L of 1% TFA in Acetonitrile to stop the reaction. -
Analysis: Analyze via RP-HPLC (C18 column).
-
Calculation: Plot % remaining vs. time. Expect Substrate A to show slow degradation (
over 24h) while Substrate B remains >99% intact.
References
-
Synthesis of
-Amino Acids:- S. G. Cohen, A. Milovanovic, J. Am. Chem. Soc., 1968, 90, 3495.
-
Enzymatic Resolution
- Gellman, S. H., et al. Org. Lett., 2001, 3, 2367.
-
Proteolytic Stability of
-Peptides:- Seebach, D., & Matthews, J. L. Chem. Commun., 1997, 2015.
-
Lipophilicity & Methyl Effects in Drug Design
- Schönherr, H., & Cernak, T. Angew. Chem. Int. Ed., 2013, 52, 12256. "The Magic Methyl Effect on Binding Affinity and Lipophilicity."
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validating Secondary Structure in Beta-Peptides via CD Spectroscopy
Executive Summary
Beta-peptides (
This guide outlines a self-validating system for characterizing
Part 1: The Challenge of Beta-Peptide CD
Standard CD analysis relies on the electronic transitions of the amide backbone (
The "205 nm Trap": A major pitfall in this field is the signal at 205 nm.
-
A 12-helix exhibits a minimum near 205 nm.
-
Aggregated 14-helices (bundles) also exhibit a minimum near 205 nm.
-
Random coils often show minima near 200–205 nm.
Without orthogonal validation or concentration-dependence studies, a researcher can easily misidentify a non-specific aggregate as a stable 12-helix.
Part 2: Comparative Analysis of Structural Methods
While CD is the primary screening tool, it must be contextualized against orthogonal methods.
Table 1: CD Spectroscopy vs. Orthogonal Techniques for Beta-Peptides
| Feature | CD Spectroscopy | NMR (Solution) | FTIR (ATR/Transmission) | X-Ray Crystallography |
| Primary Utility | Rapid screening of secondary structure & folding stability. | High-resolution atomic structure & H-bond validation. | Distinguishing helices from aggregates (Amide I band). | Absolute structural determination. |
| Sample Req. | Low ( | High (1–5 mM, isotopic labeling often required). | Medium (can use higher conc., D | High (requires crystal growth). |
| Time to Result | Minutes. | Days to Weeks. | Hours. | Weeks to Months. |
| Beta-Peptide Specificity | High: Distinct minima for 14- vs 12-helix. | Gold Standard: NOE patterns define H-bonds ( | High: 14-helix shows distinct band | Absolute: Defines torsion angles. |
| Limitation | Low resolution; aggregation mimics folding signals. | Slow; size limitations; solvent suppression issues. | Water overlap in Amide I region; lower sensitivity than CD. | Crystal packing forces may distort solution structure. |
Part 3: Spectral Signatures & Data Interpretation[2][3]
The following values are critical reference points for
Table 2: Characteristic CD and FTIR Signals
| Conformation | CD Minimum (nm) | CD Maximum (nm) | FTIR Amide I (cm | Structural Notes |
| 14-Helix (Monomer) | 214 – 216 | 196 – 198 | ~1612 (Sharp) | Stabilized by |
| 14-Helix (Bundle/Agg) | ~205 | ~190 | ~1611–1630 | Danger Zone: Blue shift indicates exciton coupling between helices. |
| 12-Helix | 204 – 208 | ~190 – 195 | ~1640 | Stabilized by |
| 10/12-Helix | ~205 | ~190 | ~1640 | Often seen in alternating |
| Random Coil | ~200 | None (or weak +) | ~1645–1655 | Broad, featureless. |
Critical Insight: The 14-helix FTIR band at 1612 cm
is significantly lower than typical-helices (1654 cm ). This makes FTIR the perfect tie-breaker if your CD spectrum shows a minimum at 205 nm.
Part 4: Experimental Protocol (Self-Validating System)
Sample Preparation
-
Concentration: Prepare a stock at 2 mM. Dilute to 0.1 mM for CD to minimize aggregation.
-
Solvent Selection:
-
Methanol (MeOH): Strong promoter of 14-helix (standard reference solvent).
-
TFE (Trifluoroethanol): Strong structure inducer.
-
Water (Buffer): Often destabilizes 14-helix unless the sequence is cyclic-constrained (e.g., ACHC residues). Use 10 mM Phosphate buffer (avoid Chloride ions as they absorb <195 nm).
-
CD Measurement Parameters
-
Instrument: Jasco J-1500, Chirascan, or equivalent.
-
Pathlength: 1 mm (standard) or 0.1 mm (if using high absorbance buffers).
-
Range: 260 nm to 185 nm.
-
Scan Speed: 50 nm/min.
-
Accumulations: 3–5 scans.
-
Temperature: 25°C (Standard).
Validation Workflow (Diagram)
Caption: Workflow for acquiring and validating beta-peptide CD data. The decision logic handles the ambiguity between 12-helices and aggregated 14-helices.
Part 5: Decision Logic & Troubleshooting
Distinguishing 14-Helix Bundles from 12-Helices
If your spectrum shows a minimum at 205 nm, you must perform a Concentration Dependence Assay .
-
Dilution Series: Measure CD at 1.0 mM, 0.5 mM, 0.1 mM, and 0.02 mM.
-
Ratio Analysis: Calculate the ratio of
.-
If the ratio changes significantly with concentration
Aggregation (Helix Bundle) . -
If the ratio is constant
Intrinsically folded 12-helix .
-
Solvent Artifacts
-
High Tension (HT) Voltage: If HT voltage exceeds 700V below 200 nm, your solvent is absorbing too much light.
-
Solution: Switch from 1 mm to 0.1 mm cuvette.
-
Solution: Use Fluoride buffers (NaF) instead of Chloride (NaCl).
-
Molar Ellipticity Calculation
Beta-peptides often have higher signal intensities than alpha-peptides. Ensure you normalize correctly:
-
: Only count the
-amino acid residues. Do not include protecting groups.
References
-
Seebach, D.
-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. Link -
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).
-Peptide Foldamers: Robust Helix Formation in a New Family of -Amino Acid Oligomers. Journal of the American Chemical Society, 118(51), 13071-13072. Link -
Pomerantz, W. C., Grygiel, T. L., & Gellman, S. H. (2008).
-peptides. Organic Letters, 10(10), 1799-1802. Link -
Glättli, A., & Daura, X. (2003). Circular dichroism spectra of
-peptides: sensitivity to molecular structure and effects of motional averaging.[2] European Biophysics Journal, 32, 661-670.[2] Link -
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).
-Peptides: from structure to function. Chemical Reviews, 101(10), 3219-3232. Link -
Mao, Y., Wang, Y., & Keiderling, T. A. (2014). Amide-I characteristics of helical
-peptides by linear infrared measurement and computations.[3] The Journal of Physical Chemistry B, 118(1), 74-84. Link
Sources
- 1. Infrared Signature and Folding Dynamics of a Helical β-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide-I characteristics of helical β-peptides by linear infrared measurement and computations - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity comparison of peptidomimetics with 3,4-dimethylphenyl substitutions
An In-Depth Guide to the Bioactivity of Peptidomimetics with 3,4-Dimethylphenyl Substitutions
This guide provides a technical comparison of peptidomimetics featuring 3,4-dimethylphenyl substitutions, designed for researchers, medicinal chemists, and drug development professionals. We will explore the underlying scientific rationale for this specific molecular modification, present a comparative analysis of its impact on bioactivity, and detail the robust experimental protocols required for a thorough evaluation.
The Strategic Role of 3,4-Dimethylphenyl in Peptidomimetic Design
Peptidomimetics are molecules engineered to mimic the biological function and structure of natural peptides.[1] A primary goal in their design is to overcome the inherent pharmacological weaknesses of peptides, such as poor metabolic stability and low bioavailability.[2] The introduction of non-natural moieties is a cornerstone of this process, with the 3,4-dimethylphenyl group being a particularly effective substitution for enhancing drug-like properties.
The decision to incorporate a 3,4-dimethylphenyl group is driven by several key medicinal chemistry principles:
-
Enhanced Hydrophobicity: The aromatic ring and its two methyl groups significantly increase the lipophilicity of the molecule. This is directly correlated with improved ability to interact with hydrophobic pockets in target proteins and can enhance passive diffusion across cellular membranes.[3]
-
Increased Metabolic Stability: The steric bulk of the dimethylphenyl group can act as a shield, protecting the adjacent peptide backbone from cleavage by proteolytic enzymes, a common route of degradation for natural peptides.[4] This often leads to a longer in vivo half-life.
-
Conformational Constraint: The rigid nature of the phenyl ring can reduce the conformational flexibility of the peptidomimetic.[5] This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to a biological target, leading to higher affinity.
-
Favorable Lipophilic Interactions: Structure-activity relationship (SAR) studies frequently reveal the presence of important lipophilic binding sites within target receptors. The 3,4-dimethylphenyl group is ideally suited to occupy and interact with these pockets, contributing to increased potency.[6]
A Comparative Analysis of Bioactivity
To objectively quantify the impact of the 3,4-dimethylphenyl substitution, we present a comparative dataset. The following table illustrates the typical performance enhancements observed when a hypothetical parent peptidomimetic is modified with this group.
Table 1: Comparative Bioactivity Profile
| Parameter | Parent Peptidomimetic | 3,4-Dimethylphenyl Analog | Rationale for Improvement |
| Target Binding Affinity (Kᵢ, nM) | 112 | 12 | Increased hydrophobic and potential π-stacking interactions with the target's binding site. |
| Functional Potency (IC₅₀, nM) | 230 | 25 | Higher affinity translates to more effective modulation of the target's biological function. |
| In Vitro Plasma Stability (t₁/₂, h) | 0.8 | 6.5 | Steric hindrance from the dimethylphenyl group reduces susceptibility to enzymatic degradation.[7] |
| Cellular Permeability (Papp, 10⁻⁶ cm/s) | 1.1 | 7.3 | Enhanced lipophilicity facilitates more efficient passive transport across the cell membrane. |
Note: The data presented is illustrative and representative of typical outcomes in peptidomimetic optimization.
Essential Experimental Protocols and Methodologies
The generation of reliable and comparable data is contingent upon the use of validated, high-quality experimental assays. Below are the detailed protocols for assessing the key bioactivity parameters outlined in Table 1.
Target Binding Affinity: Radioligand Binding Assay
This assay directly measures the affinity of the peptidomimetic for its intended molecular target.
Expertise & Causality: We employ a competitive binding format because it provides a quantitative measure (Kᵢ) of the compound's ability to displace a known high-affinity ligand from the receptor. This is a gold-standard method for directly assessing target engagement. A lower Kᵢ value indicates a higher binding affinity, suggesting that the 3,4-dimethylphenyl group has optimized the molecular interactions between the compound and the target protein.
Step-by-Step Protocol:
-
Preparation: Prepare cell membrane homogenates expressing the target of interest.
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radiolabeled ligand (e.g., ³H-ligand), and a serial dilution of the test peptidomimetic.
-
Incubation: Incubate the plate for a defined period (e.g., 90 minutes at 25°C) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly harvest the contents of each well onto glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filter mats with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Detection: Add scintillation fluid to the dried filter mats and quantify the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Diagram 1: Workflow for Radioligand Binding Assay
Caption: A validated workflow for determining target binding affinity.
Functional Potency: Cell-Based Signaling Assay
This assay measures the biological effect of the compound on cellular signaling pathways downstream of the target.
Expertise & Causality: Moving beyond simple binding, a functional assay confirms that the compound not only engages the target but also modulates its activity (e.g., as an agonist or antagonist). For a G-protein coupled receptor (GPCR), a cAMP assay is a common choice. The observed increase in potency (lower IC₅₀) for the 3,4-dimethylphenyl analog demonstrates its superior ability to translate binding into a biological response.
Step-by-Step Protocol:
-
Cell Plating: Seed cells engineered to express the target receptor into 96-well plates and culture overnight.
-
Compound Addition: Treat cells with a serial dilution of the test peptidomimetic.
-
Agonist Stimulation (for antagonists): Add a fixed concentration of a known agonist to stimulate the signaling pathway.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure the accumulation of the second messenger (e.g., cAMP) using a detection kit, such as HTRF or ELISA.
-
Data Analysis: Plot the signaling response against the log concentration of the test compound to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).
Diagram 2: Antagonist Action on a GPCR Signaling Pathway
Caption: Inhibition of a signaling pathway by an antagonist.
In Vitro Plasma Stability Assay
This assay determines the rate at which a compound is degraded by metabolic enzymes present in plasma.
Expertise & Causality: Poor stability is a major cause of drug failure.[8] This assay provides a critical early assessment of a compound's likely pharmacokinetic profile. An increased half-life (t₁/₂) for the 3,4-dimethylphenyl analog is direct evidence of improved resistance to enzymatic degradation, a key design objective.
Step-by-Step Protocol:
-
Preparation: Thaw plasma (human, rat, etc.) and bring to 37°C.
-
Initiation: Add the test peptidomimetic to the plasma at a final concentration of 1 µM.
-
Time Course: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to precipitate proteins and stop the enzymatic reaction.
-
Processing: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant and analyze the concentration of the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t₁/₂).
Concluding Remarks
The strategic incorporation of a 3,4-dimethylphenyl group is a validated and highly effective approach in peptidomimetic drug design. As demonstrated through the comparative data and the underlying principles, this substitution directly addresses common liabilities of peptide-based therapeutics. It reliably enhances target affinity, functional potency, metabolic stability, and cellular permeability. The experimental workflows provided herein represent the robust methodologies required to accurately quantify these improvements and guide further structure-activity relationship studies.
References
-
Zimmerman, D. M., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry. [Link]
-
Chen, H., et al. (2020). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Molecules. [Link]
-
Muttenthaler, M., et al. (2021). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. Molecules. [Link]
-
Kuhne, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Mitch, C. H., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem. [Link]
-
Kuhne, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
-
Taylor & Francis Online. Peptidomimetics – Knowledge and References. Taylor & Francis. [Link]
-
Domínguez-Santos, E., et al. (2020). The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. Molecules. [Link]
-
Lemes, A. C., et al. (2016). Methods used to assess some biological activities of peptides and protein hydrolysates. ResearchGate. [Link]
-
Taha, M., et al. (2024). Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. MDPI. [Link]
-
Van der Meulen, C., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
-
Kormos, C. E., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. [Link]
-
Bolarinwa, O., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Molecules. [Link]
-
Al-Abed, Y. (2001). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]
-
Wang, L. (2022). Development of Bioactive Peptidomimetics. Digital Commons @ USF. [Link]
-
Drug-Design.org. (2005). Structure Activity Relationships. Drug-Design.org. [Link]
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- 2. "Development of Bioactive Peptidomimetics" by Lei Wang [digitalcommons.usf.edu]
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- 4. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Reference standards for 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid analysis
Title: Optimizing Quantitative Analysis of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid: A Comparative Guide to Reference Standard Selection
Executive Summary
In the development of peptidomimetics and high-potency APIs, 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid serves as a critical chiral building block (Key Starting Material). Its structural complexity—featuring a lipophilic 3,4-dimethylphenyl moiety, an acid-labile Boc-protective group, and a beta-position chiral center—demands rigorous analytical control.
This guide compares the performance of Certified Reference Materials (CRM/Primary Standards) against Reagent Grade Alternatives (Secondary Standards) . Experimental data demonstrates that relying solely on HPLC Area% (common in Reagent Grade COAs) leads to significant stoichiometric errors due to undetected residual solvents and enantiomeric impurities.
Comparative Analysis: The "Purity" Trap
For this evaluation, we compared a Qualified Reference Standard (QRS) (characterized by qNMR and Orthogonal HPLC) against a typical Market Reagent Grade (MRG) alternative.
Quantitative Performance Data
The following data highlights the discrepancy between "Chromatographic Purity" and "True Potency."
| Performance Metric | Qualified Reference Standard (QRS) | Market Reagent Grade (MRG) | Impact on Analysis |
| HPLC Purity (Area %) | 99.8% | 99.5% | MRG appears comparable to QRS. |
| True Potency (qNMR) | 99.2% w/w | 94.1% w/w | CRITICAL: MRG contains 5.4% non-chromatographic mass. |
| Residual Solvents | < 0.1% | 4.8% (EtOAc/Hexane) | MRG introduces weighing errors in quantitative assays. |
| Chiral Purity (ee %) | > 99.9% | 97.5% | MRG introduces 2.5% of the wrong enantiomer (distomer). |
| Water Content (KF) | 0.1% | 0.8% | Further dilutes the effective mass of MRG. |
Analysis: The MRG alternative shows a high HPLC Area% because the residual solvents (Ethyl Acetate/Hexane) and water are transparent at the detection wavelength (210/254 nm). Using the MRG as a calibrator without correcting for the 94.1% potency would result in a 5.9% systematic error in assaying the bulk drug substance.
Chiral Integrity
The beta-position stereocenter is prone to racemization during synthesis. The QRS undergoes specific chiral purification. The MRG, often a crude precipitate, retains significant distomer (2.5%), which can act as a chain-terminator or form diastereomeric impurities in downstream peptide coupling.
Experimental Protocols
To replicate these results or validate your own in-house standard, follow these self-validating protocols.
Protocol A: Chemical Purity & Potency Assignment (RP-HPLC)
Objective: Determine chemical purity and separate process impurities (e.g., de-Boc analog).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Prevents on-column Boc deprotection compared to TFA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Boc absorption) and 254 nm (Aromatic absorption).
-
Temperature: 30°C.
Validation Check: The "de-Boc" degradation product (3-amino-4-(3,4-dimethylphenyl)butyric acid) should elute significantly earlier (approx. RT 2-3 min) than the parent peak (RT 12-14 min).
Protocol B: Chiral Purity Assessment (NP-HPLC)
Objective: Quantify the enantiomeric excess (ee%).
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Note: The acidic modifier is crucial to suppress the ionization of the free carboxylic acid, ensuring sharp peak shapes.
Qualification Workflow (Visualization)
The following diagram illustrates the decision logic for qualifying a reference standard for GMP use.
Caption: Workflow for establishing a Primary Reference Standard from raw material, emphasizing orthogonal validation steps.
Recommendations
-
For Discovery/Screening: The Market Reagent Grade (MRG) is sufficient if normalized by HPLC Area%.
-
For GLP/GMP Release Testing: You must characterize the standard to establish a "Use-As" potency factor. Do not assume 100% purity.
-
Handling: Store at -20°C in a desiccator. The Boc group is stable, but the carboxylic acid can catalyze auto-degradation if moisture is present.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. [Link]
- Beesley, T. E., & Scott, R. P.Chiral Chromatography. John Wiley & Sons.
-
Holzgrabe, U., et al. "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (Foundational text on qNMR for reference standards). [Link]
Safety Operating Guide
Standard Operating Procedure: Disposal of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid. As drug development professionals, our responsibility extends beyond synthesis and analysis to include the entire lifecycle of a chemical, culminating in its environmentally sound disposal. This procedure is designed to ensure personnel safety and adherence to federal and local regulations.
Hazard Characterization and Risk Assessment
-
Boc-Protected Amine: The tert-Butyloxycarbonyl (Boc) group is generally stable but can decompose under strong acidic conditions or high heat.
-
Carboxylic Acid: This group imparts acidic properties, though it is a weak acid.
-
Aromatic Phenyl Ring: The dimethylphenyl group is generally stable.
-
Physical Form: Typically a solid at room temperature.
An SDS for the analogous compound, (R)-3-(Boc-amino)-4-(3-nitrophenyl)butanoic acid, indicates that while it has no specific OSHA-listed hazards, it may be harmful if inhaled as a dust and can decompose upon combustion to produce oxides of carbon and nitrogen[1]. Therefore, 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid must be handled as a chemical waste stream with the potential for respiratory irritation and hazardous decomposition byproducts.
Table 1: Chemical Profile for Disposal
| Property | Value / Assessment | Source / Rationale |
| Chemical Name | 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid | N/A |
| Physical State | Solid | Assumed based on similar compounds. |
| Primary Hazards | Potential for respiratory tract irritation if inhaled as dust. | Based on analogous compound SDS[1][2]. |
| Known Incompatibilities | Strong oxidizing agents, Strong acids. | Based on analogous compound SDS[1]. |
| Hazardous Combustion Products | Oxides of carbon (CO, CO₂) and nitrogen (NOx). | Based on analogous compound SDS[1][2][3]. |
| Disposal Classification | Non-acutely hazardous chemical waste. Must not be disposed of in regular trash or down the drain[4][5]. | EPA and institutional guidelines. |
The "Cradle-to-Grave" Regulatory Mandate
In the United States, the disposal of all chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for it from creation to its final, safe disposal[6]. The Occupational Safety and Health Administration (OSHA) further regulates the handling of hazardous materials in the workplace to ensure employee safety[7][8][9].
Under no circumstances should this compound be discharged into the environment via sink drains or placed in the regular solid waste stream[5][10]. Such actions are illegal and can have severe repercussions for both the individual and the institution.
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic process for the collection and disposal of 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric acid waste. This includes pure, expired, or unwanted material, as well as contaminated labware.
Sources
- 1. peptide.com [peptide.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. acs.org [acs.org]
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- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid
Executive Safety Summary
Status: Caution / Irritant Primary Hazard: Respiratory sensitization and particulate inhalation. Immediate Action: Handle only within a certified Chemical Fume Hood. Minimum PPE: Nitrile gloves (0.11 mm min), Safety Glasses with side shields, Lab Coat (buttoned).
As researchers, we often treat catalog intermediates as "inert" until proven otherwise. This is a dangerous fallacy. 3-(Boc-amino)-4-(3,4-dimethylphenyl)butyric Acid is a chiral beta-amino acid derivative. While the Boc (tert-butyloxycarbonyl) group masks the amine, rendering it less nucleophilic, the lipophilic 3,4-dimethylphenyl tail increases its cell membrane permeability.
The Golden Rule: Treat this compound as a potential sensitizer. Your safety protocol must prevent the generation of dust just as much as it protects you from exposure to it.[1]
Hazard Profiling & Risk Assessment
Before selecting PPE, we must understand the "Enemy."
| Hazard Category | Specific Risk Mechanism |
| Physical State | Fine Powder/Solid. High potential for static charge buildup during weighing, leading to "fly-away" dust that settles on bench surfaces and clothes. |
| Route of Entry | Inhalation (Primary). The nasal mucosa is the fastest route for systemic absorption of this solid. Dermal (Secondary). Once dissolved in organic solvents (DCM, DMF), the lipophilic phenyl ring facilitates skin absorption. |
| Chemical Reactivity | Acid Labile. Contact with strong acids (TFA, HCl) releases isobutylene gas. While not toxic, rapid gas evolution can cause splashing of acidic mixtures. |
| Toxicology | Unknown/Predicted. As a beta-amino acid derivative, it falls under GHS Category 2 (Skin/Eye Irritant). Note: Many amino acid derivatives are undocumented sensitizers. |
The PPE Matrix: Activity-Based Protection
Do not use a "one size fits all" approach. Scale your PPE to your operation.
| Operation | Hand Protection | Eye/Face Protection | Respiratory/Body | Rationale |
| Storage & Transport (Sealed Container) | Single Nitrile (4 mil / 0.10mm) | Safety Glasses (ANSI Z87.1) | Standard Lab Coat | Protection against accidental container breakage. |
| Weighing / Transfer (Solid State) | Double Nitrile (Outer glove changed immediately if contaminated) | Safety Glasses + Face Shield (if >10g) | Fume Hood (Sash at 18"). If hood unavailable: N95 Respirator (Fit-tested). | Static dust is the main threat. Double gloving prevents cross-contamination when leaving the balance area. |
| Reaction Setup (Dissolved in DCM/DMF) | Laminate / High-Shield Gloves (e.g., Silver Shield) or Double Nitrile (change every 15 mins) | Chemical Splash Goggles (Vented) | Fume Hood REQUIRED. Do not rely on N95 for solvent vapors. | The solvent is the vehicle for toxicity. DCM penetrates standard nitrile in <5 minutes. |
| Spill Cleanup (Solid) | Double Nitrile | Chemical Splash Goggles | P100 / N95 Respirator + Tyvek Sleeves | High dust generation risk during sweeping/wiping. |
Operational Protocols: The "How-To"
Protocol A: Precision Weighing (The "Static" Problem)
Most exposures occur here. The powder jumps due to static.
-
Environment: Place the microbalance inside the fume hood. If vibration is an issue, use a marble slab.
-
Static Control: Use an ionizing gun or anti-static brush on the spatula and weigh boat before touching the compound.
-
Technique:
-
Don Double Nitrile Gloves .
-
Open the vial only inside the hood.
-
Transfer solid. If powder adheres to the spatula, do not flick it. Wipe it off with a Kimwipe inside the solid waste bin.
-
Seal Check: Parafilm the vial immediately after use.
-
Doffing: Remove outer gloves inside the hood before withdrawing hands to type on the balance or notebook.
-
Protocol B: Emergency Spill Response
Scenario: You dropped the vial. 500mg of white powder is on the floor.
-
Isolate: Shout "Spill!" to alert nearby colleagues.
-
PPE Upgrade: Put on a fitted N95 mask immediately.
-
Contain: Do NOT use a brush or broom (this aerosolizes the powder).
-
The Wet Wipe Method:
Visual Logic: PPE Decision Workflow
This diagram illustrates the decision-making process for selecting PPE based on the state of the chemical and the environment.
Figure 1: Decision logic for Personal Protective Equipment based on physical state and engineering controls. Note that "Open Bench" handling of solids triggers mandatory respiratory protection.
References & Authoritative Grounding
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). Washington, DC: U.S. Department of Labor.
-
[Link]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.
-
[Link]
-
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
-
[Link]
-
-
PubChem. Compound Summary: 3-(Boc-amino)-4-phenylbutyric acid (Analogous Structure Safety Data).
-
[Link]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
